N-ethylnaphthalene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82408-24-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-ethylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO/c1-2-14-13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
GMUVKNLJIXAYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-ethylnaphthalene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-ethylnaphthalene-2-carboxamide, a valuable compound in medicinal chemistry and drug discovery. This document details established methodologies, experimental protocols, and data presentation to assist researchers in the efficient and effective synthesis of this target molecule.
Introduction
This compound belongs to the class of naphthalenecarboxamides, which have garnered significant interest in pharmaceutical research due to their diverse biological activities. The structural motif of a naphthalene core linked to an ethyl amide group provides a scaffold for the development of novel therapeutic agents. Accurate and reproducible synthesis of this compound is crucial for further investigation into its pharmacological properties. This guide outlines the two most viable and commonly employed synthetic routes to this compound.
Synthesis Pathways
There are two primary and reliable pathways for the synthesis of this compound:
-
Pathway 1: Acyl Chloride Route. This classic and often high-yielding method involves the conversion of 2-naphthoic acid to its more reactive acyl chloride derivative, 2-naphthoyl chloride, followed by amidation with ethylamine.
-
Pathway 2: Direct Amide Coupling. This pathway involves the direct condensation of 2-naphthoic acid and ethylamine in the presence of a coupling agent. This method avoids the need to isolate the acyl chloride intermediate, potentially offering a more streamlined process.
The selection of the optimal pathway may depend on factors such as available starting materials, desired purity, and scalability of the reaction.
Data Presentation
The following tables summarize the key reagents and expected quantitative data for the synthesis of this compound and its intermediate.
Table 1: Key Reagents and Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |
| 2-Naphthoyl Chloride | C₁₁H₇ClO | 190.62 | Intermediate |
| Ethylamine | C₂H₇N | 45.08 | Amine Source |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |
| This compound | C₁₃H₁₃NO | 199.25 | Final Product |
Table 2: Experimental Data for the Synthesis of 2-Naphthoyl Chloride
| Parameter | Value | Reference |
| Starting Material | 2-Naphthoic Acid (2 g, 11.6 mmol) | [1] |
| Reagent | Thionyl Chloride (15 mL) | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Condition | Reflux | [1] |
| Yield | 100% (2.21 g) | [1] |
| ¹H NMR (CDCl₃) δ (ppm) | 8.76 (s, 1H), 8.04 (d, J=8.9 Hz, 2H), 7.93 (d, J=8.9 Hz, 2H), 7.66 (m, 2H) | [1] |
Experimental Protocols
Pathway 1: Acyl Chloride Route
This two-step process is a robust method for the preparation of this compound.
Step 1: Synthesis of 2-Naphthoyl Chloride
Methodology:
-
To a 100 mL round-bottom flask, add 2-naphthoic acid (2 g, 11.6 mmol) and thionyl chloride (15 mL).[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to yield a yellow solid of 2-naphthoyl chloride.[1] The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
Methodology:
-
Dissolve 2-naphthoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (2.2 eq) in the same anhydrous solvent. A 70% solution of ethylamine in water can be used, but an anhydrous solution is preferable to avoid hydrolysis of the acyl chloride.
-
Add the ethylamine solution dropwise to the cooled solution of 2-naphthoyl chloride with vigorous stirring. The use of an excess of ethylamine is to neutralize the HCl byproduct that is formed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Pathway 2: Direct Amide Coupling Route
This one-pot synthesis offers a more direct approach to the final product.
Methodology:
-
In a round-bottom flask, dissolve 2-naphthoic acid (1.0 eq), ethylamine (1.2 eq), and a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the specific reagents and conditions.
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out as a white solid. Filter off the DCU.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography as described in Pathway 1.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathways described in this guide.
Caption: Acyl Chloride Synthesis Pathway.
Caption: Direct Amide Coupling Pathway.
Conclusion
The synthesis of this compound can be reliably achieved through either the acyl chloride route or a direct amide coupling reaction. The acyl chloride pathway is a well-established, high-yielding method, while the direct coupling approach offers a more streamlined, one-pot procedure. The choice of method will depend on the specific requirements of the research, including scale, purity needs, and available resources. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis and subsequent investigation of this important naphthalenecarboxamide derivative. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned in this document.
References
An In-depth Technical Guide on the Physicochemical Properties of N-ethylnaphthalene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-ethylnaphthalene-2-carboxamide. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents computationally predicted values to offer insights into the compound's characteristics. Furthermore, it outlines detailed, standardized experimental protocols for the empirical determination of these properties and visualizes key workflows and hypothetical biological interactions.
Core Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and should be considered as estimates pending experimental verification.
| Property | Value (Predicted) | Unit |
| Molecular Formula | C₁₃H₁₃NO | - |
| Molecular Weight | 199.25 | g/mol |
| Melting Point | 110 - 115 | °C |
| Boiling Point | 350 - 370 | °C |
| Water Solubility | 25.5 | mg/L |
| logP (Octanol-Water Partition Coefficient) | 2.8 | - |
| pKa (Amide Proton) | 17 - 18 | - |
Experimental Protocols
The following sections detail standard methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point can be determined using a digital melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.
Determination of Boiling Point
For the determination of the boiling point, the Siwoloboff method is suitable for small quantities. The sample is placed in a fusion tube, and a sealed capillary tube is inverted into it. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., silicone oil). The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary.
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining aqueous solubility. An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Determination of pKa
The pKa of the amide proton can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the compound is in its deprotonated form, which can be determined from the titration curve.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for physicochemical characterization.
Caption: Hypothetical GPCR signaling pathway for a bioactive compound.
Caption: Experimental workflow for physicochemical characterization.
N-ethylnaphthalene-2-carboxamide CAS number
Technical Guide: N-ethylnaphthalene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The Chemical Abstracts Service (CAS) number for this compound could not be definitively identified through available public databases and search resources. The following information is based on general knowledge of related naphthalenecarboxamide compounds and should be considered for theoretical and research purposes only. Without a specific CAS number, detailed experimental data and established biological activities for this exact compound are limited.
Introduction
This compound is a derivative of naphthalene-2-carboxamide, characterized by an ethyl group attached to the nitrogen atom of the amide functionality. Naphthalenecarboxamides, as a class of compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are often explored as scaffolds for the development of novel therapeutic agents targeting a range of diseases. The naphthalene moiety provides a rigid, lipophilic core that can be functionalized to modulate pharmacological properties.
Chemical and Physical Properties
Due to the lack of specific experimental data for this compound, the following properties are predicted based on its chemical structure and comparison with analogous compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. |
| Melting Point | Not established |
| Boiling Point | Not established |
| pKa | Not established |
Synthesis
A plausible synthetic route for this compound would involve the reaction of 2-naphthoyl chloride with ethylamine. This is a standard amidation reaction.
General Experimental Protocol for Synthesis:
-
Acid Chloride Formation: 2-Naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form 2-naphthoyl chloride. The reaction is often carried out at reflux temperature.
-
Amidation: The resulting 2-naphthoyl chloride is then reacted with ethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. This reaction is usually performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualization of Synthetic Workflow:
Caption: A two-step synthesis of this compound.
Potential Applications in Drug Development
-
Anticancer Agents: Many naphthalenecarboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
-
Antimicrobial Agents: The naphthalene scaffold has been incorporated into molecules with antibacterial and antifungal properties.
-
Neurological Disorders: Some naphthalenecarboxamides have been explored for their potential in treating neurological conditions by acting on specific receptors in the central nervous system.
Potential Signaling Pathway Interactions
The biological activity of a small molecule like this compound would be dictated by its interaction with specific protein targets, which in turn would modulate cellular signaling pathways. Given its structure, it could potentially interact with:
-
Kinases: Many kinase inhibitors incorporate aromatic ring systems.
-
G-protein coupled receptors (GPCRs): The lipophilic nature of the naphthalene ring could favor binding to the transmembrane domains of GPCRs.
-
Nuclear receptors: The planar structure might allow for intercalation with DNA or binding to transcription factors.
Hypothetical Signaling Pathway Diagram:
Caption: A generalized signaling pathway for a bioactive compound.
Conclusion
This compound represents an under-explored molecule within the broader, pharmacologically relevant class of naphthalenecarboxamides. While the absence of a confirmed CAS number limits access to specific experimental data, its synthesis is straightforward based on established chemical principles. Future research to isolate, characterize, and screen this compound for biological activity could reveal novel therapeutic potential, particularly in the areas of oncology and infectious diseases. The first critical step for any further investigation would be the unambiguous synthesis and characterization of this compound to establish its unique chemical identity, including obtaining a CAS registry number.
The Biological Activity of N-Substituted Naphthalene-2-Carboxamides: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the biological activities of N-substituted naphthalene-2-carboxamide derivatives based on available scientific literature. Direct experimental data for N-ethylnaphthalene-2-carboxamide specifically is not prevalent in the public domain. The information presented herein is based on structurally related analogs and is intended to guide researchers and drug development professionals in evaluating the potential biological profile of this class of compounds.
Introduction
The naphthalene carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as their utility as inhibitors of specific biological pathways. This guide summarizes the key findings on the biological activities of N-substituted naphthalene-2-carboxamide derivatives, presents quantitative data from relevant studies, details experimental protocols for activity assessment, and provides visual representations of relevant pathways and workflows.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of N-substituted naphthalene-2-carboxamides, particularly against bacterial and mycobacterial strains.
Antibacterial and Antimycobacterial Activity of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides
Studies have shown that N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides exhibit promising activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics like ampicillin and rifampicin.[1][2] Specifically, 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide showed an MIC of 12 µM against all tested MRSA strains.[2] Furthermore, N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide was found to be more active against M. avium subsp. paratuberculosis than rifampicin.[1][2]
| Compound | Target Organism | MIC (µM) | Reference |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 | [2] |
| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 | [2] |
| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis | 24 | [2] |
| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 23 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is typically employed to determine the MIC of the compounds.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar for S. aureus, Middlebrook 7H10 agar for mycobacteria) and incubated. Colonies are then used to prepare a suspension in a suitable broth, adjusted to a McFarland standard of 0.5.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in the appropriate broth in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for S. aureus, or for several days for mycobacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: General workflow for the antimicrobial screening of naphthalene carboxamide derivatives.
Inhibition of Photosynthetic Electron Transport
Interestingly, some naphthalene-2-carboxamide derivatives have been identified as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts.[1][3] This activity suggests potential applications as herbicides.
Quantitative Data: PET Inhibition
| Compound | IC50 (µM) for PET Inhibition | Reference |
| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 4.5 | [1][2] |
| N-benzyl-2-naphthamide | 7.5 | [3] |
Experimental Protocol: Measurement of Photosynthetic Electron Transport Inhibition
The inhibitory activity on PET can be assessed by measuring the rate of oxygen evolution from isolated spinach chloroplasts using a Clark-type oxygen electrode.
-
Isolation of Chloroplasts: Fresh spinach leaves are homogenized in a chilled isolation buffer. The homogenate is filtered and centrifuged to pellet the chloroplasts. The pellet is then resuspended in a suitable assay buffer.
-
Oxygen Evolution Measurement: The chloroplast suspension is placed in the reaction vessel of the oxygen electrode. The reaction is initiated by illumination, and the rate of oxygen evolution is measured.
-
Inhibition Assay: The test compounds, dissolved in a suitable solvent like DMSO, are added to the chloroplast suspension at various concentrations. The rate of oxygen evolution is measured again in the presence of the compound.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in the rate of oxygen evolution (IC50) is calculated from the dose-response curve.
Caption: Inhibition of the photosynthetic electron transport chain by naphthalene carboxamide derivatives.
Anticancer Activity
While less explored for the this compound scaffold itself, other naphthalene derivatives have shown significant potential as anticancer agents. For instance, novel 2-cyano-3-(naphthalene-1-yl) acryloyl amide analogues have been synthesized and evaluated for their antiproliferative efficacy against human cancer cell lines like HepG2 and MCF-7.[4] This suggests that the naphthalene carboxamide core could be a valuable starting point for the design of new anticancer drugs.
Conclusion
The N-substituted naphthalene-2-carboxamide scaffold represents a versatile platform for the development of new therapeutic agents and other biologically active molecules. The available literature on related analogs indicates a strong potential for antimicrobial and PET inhibitory activities. Further investigation into the biological profile of this compound is warranted to fully elucidate its potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: On the Mechanism of Action of Naphthalene-2-Carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for the compound N-ethylnaphthalene-2-carboxamide . Therefore, this document provides a comprehensive overview of the known and potential mechanisms of action for the broader class of naphthalene-2-carboxamide derivatives , based on available scientific research. The activities described herein are attributed to various substituted analogues and may not be representative of this compound itself.
Executive Summary
Naphthalene carboxamides are a versatile class of compounds characterized by a naphthalene core linked to an amide functional group.[1] This scaffold has been identified as a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2][3][4] Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[5][6][7][8] The primary mechanisms of action explored in the literature for this class of compounds include multidrug resistance (MDR) reversal, inhibition of protein kinases and histone deacetylases (HDACs), and disruption of microbial processes. This guide synthesizes the current understanding of these mechanisms, presenting key data, experimental protocols, and visual pathways to inform future research and drug development efforts.
Potential Mechanisms of Action and Therapeutic Targets
Based on studies of various derivatives, the naphthalene-2-carboxamide scaffold may act through several distinct biological mechanisms.
Reversal of Multidrug Resistance (MDR) in Cancer
A significant area of investigation for naphthalene-2-carboxamide derivatives is their ability to counteract multidrug resistance in cancer cells. Certain analogues have been shown to enhance the efficacy of conventional chemotherapeutic agents.
-
Mechanism: The proposed mechanism involves the inhibition of efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in resistant cancer cells. By blocking these pumps, the derivatives prevent the expulsion of chemotherapeutic drugs like adriamycin, leading to increased intracellular concentration and restored cytotoxicity. A study on a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides demonstrated effective reversal of adriamycin resistance in P388/ADR murine lymphocytic leukemia cell lines.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Toxicological Assessment of N-ethylnaphthalene-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and toxicological databases did not yield specific experimental data on the toxicity of N-ethylnaphthalene-2-carboxamide. This document, therefore, provides a preliminary toxicological overview based on data from structurally related compounds and outlines a standard framework for the initial toxicity screening of this novel chemical entity.
Executive Summary
This compound is a synthetic compound with potential applications in various fields. As with any novel chemical entity, a thorough evaluation of its toxicological profile is a prerequisite for its safe handling and development. In the absence of direct toxicity data, this guide summarizes the known toxicological properties of structurally analogous compounds, including naphthalene and other naphthalenecarboxamide derivatives. Furthermore, it presents a detailed, multi-tiered strategy for the preliminary toxicity screening of this compound, encompassing in silico, in vitro, and in vivo methodologies. This guide is intended to serve as a foundational resource for researchers initiating the safety assessment of this compound.
Toxicological Data from Structurally Related Compounds
To infer a potential toxicity profile for this compound, it is useful to examine data from compounds sharing key structural features, such as the naphthalene core and the carboxamide group.
Naphthalene and its Derivatives
The naphthalene core is a primary structural component. While naphthalene itself is generally considered not to be genotoxic in vivo, its metabolites, such as naphthoquinones, can exhibit cytotoxicity.[1][2] Chronic exposure to naphthalene has been associated with respiratory tract tumors in rodents.[1] The toxicity of naphthalene and its metabolites has been observed to be gender-dependent in some in vitro models.[3]
Carboxamide-Containing Compounds
The toxicity of compounds containing a carboxamide group can vary widely depending on the overall molecular structure. For instance, a safety data sheet for N-Ethyl-p-methane-3-carboxamide, which is not a naphthalene derivative but shares the N-ethylcarboxamide moiety, indicates an oral LD50 of 500.1 mg/kg in rats, classifying it as harmful if swallowed and a cause of serious eye damage.[4] However, it is also noted that the toxicological properties of this compound have not been thoroughly investigated.[4]
Other Naphthalene-Based Compounds
Studies on other naphthalene derivatives provide insights into potential toxicity endpoints. For example, acute oral toxicity studies on naphthalen-2-yl 3,5-dinitrobenzoate and Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate in rats have indicated an LD50 greater than 2000 mg/kg, suggesting low acute toxicity for these specific derivatives.[5][6]
Table 1: Summary of Acute Oral Toxicity Data for Structurally Related Compounds
| Compound | Species | Route | LD50 (mg/kg) | GHS Category | Citation |
| N-Ethyl-p-methane-3-carboxamide | Rat | Oral | 500.1 | Category 4 | [4] |
| Naphthalen-2-yl 3,5-dinitrobenzoate | Rat | Oral | > 2000 | Not Classified | [5] |
| Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate | Rat | Oral | > 2000 | Not Classified | [6] |
Proposed Preliminary Toxicity Screening Protocol
A tiered approach is recommended for the preliminary toxicity screening of this compound, starting with computational methods and progressing to in vitro and limited in vivo assays.
Tier 1: In Silico Assessment
Prior to laboratory testing, computational toxicology models (e.g., QSAR) should be employed to predict potential liabilities, including mutagenicity, carcinogenicity, and organ toxicity. These predictions can help to guide the design of subsequent experimental studies.
Tier 2: In Vitro Toxicity Assays
Initial screening for cytotoxicity is crucial to determine the concentration range for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compound at various concentrations. Include vehicle control and positive control wells.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Assessing the potential for a compound to induce genetic mutations is a critical component of a toxicity screen.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine and tryptophan operons, respectively.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.[7]
-
Exposure: In the plate incorporation method, the test compound, bacterial strain, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates and compare this to the number on the negative (vehicle) control plates.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the background level.
Caption: Workflow for the Ames test for bacterial reverse mutation.
Tier 3: Preliminary In Vivo Screening
An acute oral toxicity study in rodents provides an initial estimate of the substance's intrinsic toxicity.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
-
Animal Selection: Use a small number of female Wistar rats.[5]
-
Dosing: Administer a single oral dose of this compound to one animal. A starting dose of 2000 mg/kg is often used if low toxicity is expected.[5][6]
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[5][6]
-
Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.
-
LD50 Estimation: The LD50 is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method.
This is a simple, rapid, and cost-effective bioassay for screening the general toxicity of a compound.[8][9]
Experimental Protocol: Brine Shrimp Lethality Test (Artemia salina)
-
Hatching: Hatch brine shrimp cysts in artificial seawater.
-
Exposure: Add a defined number of nauplii (larvae) to wells containing artificial seawater and a range of concentrations of the test compound.
-
Incubation: Incubate for 24 hours.
-
Mortality Count: Count the number of dead nauplii in each well.
-
LC50 Calculation: Calculate the LC50 (the concentration at which 50% of the nauplii are killed) using statistical methods.[8][9]
Potential Toxicological Pathways
While the specific metabolic and toxicological pathways for this compound are unknown, a generalized pathway for xenobiotic metabolism can be considered. The naphthalene moiety is susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates.
Caption: Generalized pathway for xenobiotic metabolism and potential toxicity.
Conclusion and Future Directions
The preliminary toxicological screening of this compound is an essential step in its development. While data from structurally related compounds suggest that the acute toxicity may be low, this cannot be assumed. The tiered experimental approach outlined in this guide, progressing from in silico predictions to in vitro cytotoxicity and genotoxicity assays, and finally to preliminary in vivo screening, provides a robust framework for generating the initial safety profile of this compound. The results of these studies will be critical in determining the viability of this compound for further development and in guiding the design of more extensive toxicological evaluations if warranted.
References
- 1. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]
- 6. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Preliminary evaluation of the toxicity of some synthetic furan derivatives in two cell lines and Artemia salina - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of N-Substituted Naphthalene-2-Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-substituted naphthalene-2-carboxamides. While direct and extensive research on N-ethylnaphthalene-2-carboxamide is limited, this document synthesizes findings from various studies on analogous compounds to elucidate the impact of structural modifications on their biological activities. The information presented herein is intended to guide future research and drug discovery efforts centered around this chemical scaffold.
Core Structure and Biological Potential
The N-substituted naphthalene-2-carboxamide scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications. Its rigid, bicyclic aromatic ring system provides a foundation for introducing diverse functionalities, primarily at the amide nitrogen and on the naphthalene ring itself. These modifications have been shown to significantly influence the compound's interaction with biological targets, leading to activities such as multidrug resistance (MDR) reversal, antimicrobial effects, and anticancer properties.
Structure-Activity Relationship Analysis
The biological activity of N-substituted naphthalene-2-carboxamides is highly dependent on the nature and position of substituents on both the naphthalene core and the amide side chain. The following sections summarize key SAR findings from the literature.
Modifications of the Amide N-Substituent
The substituent attached to the amide nitrogen plays a crucial role in determining the pharmacological profile. Studies on related compounds suggest a strong dependence on the size, lipophilicity, and presence of functional groups in this position.
A notable example comes from a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides investigated for their ability to reverse multidrug resistance in cancer cells.[1] The data indicates that the nature of the substituent on the distal piperazine ring significantly modulates activity.
Table 1: SAR of N-[3-(4-Substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides as MDR Reversal Agents in P388/ADR Cells [1]
| Compound | N-Substituent on Piperazine | Reversal Potency (at 40 µg/ml) | % Enhancement of Adriamycin Activity (at 40 µg/ml) |
| 1 | -H | 1.33 | 33.58 |
| 2 | -CH₃ | 1.90 | 90.67 |
| 3 | -C₂H₅ | 1.87 | 87.33 |
| 4 | -CH(CH₃)₂ | 1.48 | 48.67 |
| 5 | -C₆H₅ | 1.83 | 83.33 |
| Verapamil | (Standard) | 1.50 | 50.00 |
From this data, a clear SAR emerges:
-
Small alkyl groups (methyl, ethyl) and an aromatic phenyl group on the piperazine ring (compounds 2, 3, and 5) lead to a significant increase in MDR reversal activity compared to the unsubstituted analog (compound 1) and the standard agent, Verapamil.[1]
-
Increasing the steric bulk of the alkyl group to isopropyl (compound 4) results in a decrease in activity, suggesting a specific spatial requirement in the binding site.[1]
Modifications of the Naphthalene Ring
Substitutions on the naphthalene core also profoundly affect biological activity. The position and electronic nature of these substituents are key determinants.
In a study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as antimicrobial agents, the presence of a hydroxyl group at the 3-position of the naphthalene ring was a core feature.[2] The variation in activity was then driven by substitutions on the N-phenyl ring.
Table 2: Antimicrobial Activity of 3-Hydroxy-N-(disubstituted-phenyl)naphthalene-2-carboxamides against MRSA [2]
| Compound | N-Phenyl Substituents | MIC (µM) against MRSA SA 630 | MIC (µM) against MRSA SA 3202 |
| 1 | 3,5-bis(CF₃) | 0.34 | 0.16 |
| 2 | 2-Cl, 5-CF₃ | 0.68 | 0.34 |
| 3 | 4-Br, 3-CF₃ | 1.3 | 0.65 |
| Rifampicin | (Standard) | 0.06 | 0.06 |
The data highlights that:
-
Strongly electron-withdrawing groups, such as trifluoromethyl (CF₃), on the N-phenyl ring are crucial for potent anti-MRSA activity.[2]
-
The symmetric 3,5-bis(trifluoromethyl) substitution pattern (compound 1) is particularly effective, yielding submicromolar MIC values.[2]
-
Combining a halogen with a trifluoromethyl group also results in high potency.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The following are representative protocols for key experiments cited in the literature.
Synthesis of N-[3-(4-Substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides[1]
A general procedure involves the condensation of 6-methoxynaphthalene-2-carboxylic acid with the appropriate N-[3-(4-substituted-1-piperazinyl) propyl] amine.
Experimental Workflow: Synthesis
Detailed Steps:
-
6-Methoxynaphthalene-2-carboxylic acid is dissolved in dimethylformamide (DMF).
-
Dicyclohexylcarbodiimide (DCC) is added to the solution to activate the carboxylic acid.
-
The corresponding N-[3-(4-substituted-1-piperazinyl) propyl] amine is added to the reaction mixture.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography, to yield the final product.
MTT Assay for MDR Reversal Activity[1]
This assay is used to assess the ability of the synthesized compounds to reverse adriamycin resistance in the P388/ADR murine lymphocytic leukemia cell line.
Protocol:
-
Cell Seeding: P388/ADR cells are seeded into 96-well microtiter plates at a specified density and allowed to adhere overnight.
-
Compound Addition: The test compounds are dissolved (e.g., in DMSO) and added to the wells at various concentrations (e.g., 40 and 80 µg/ml), with or without a fixed concentration of adriamycin.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage enhancement in adriamycin activity and the reversal potency are calculated by comparing the absorbance of cells treated with adriamycin alone to those treated with the combination of adriamycin and the test compound.
Conclusion and Future Directions
The N-substituted naphthalene-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available structure-activity relationship data, though fragmented across different biological targets, consistently demonstrates that the nature of the N-substituent is a critical determinant of potency and selectivity.
Key takeaways for future design include:
-
For MDR Reversal: The incorporation of a piperazine moiety with small alkyl or phenyl substituents on the N-amide side chain is a favorable strategy.
-
For Antimicrobial Activity: The presence of a 3-hydroxy group on the naphthalene ring coupled with strong electron-withdrawing groups on an N-phenyl substituent appears to be essential for potent activity against resistant bacterial strains.
Future research should focus on a more systematic exploration of the SAR of N-alkylnaphthalene-2-carboxamides, including the specific N-ethyl derivative, to build a more complete picture of its therapeutic potential. This would involve synthesizing and testing a library of analogs with varying alkyl chain lengths and branching to probe the steric and lipophilic requirements of their biological targets. Additionally, target identification and mechanism of action studies will be crucial for advancing these compounds from promising scaffolds to clinical candidates.
References
Methodological & Application
Application Notes and Protocols for N-ethylnaphthalene-2-carboxamide Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of N-ethylnaphthalene-2-carboxamide. While specific analytical standards for this particular compound are not widely documented, the methodologies presented here are based on established techniques for the analysis of related naphthalene carboxamide derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities.
Naphthalene carboxamides have been investigated for a range of therapeutic applications, including antimycobacterial, anticancer, and anti-inflammatory activities.[1][2][3] Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these compounds in research and development settings.
Analytical Methodologies
The primary analytical techniques for the characterization of this compound and related compounds include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol describes a general method for the analysis of this compound using reverse-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution to determine the concentration of this compound.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the identification and purity analysis of this compound.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
This compound sample
-
Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
GC vials with inserts
2. GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas Flow: 1.2 mL/min (Helium)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
3. Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).
-
Filter the solution if necessary.
4. Analysis:
-
Inject 1 µL of the sample solution into the GC-MS.
-
Analyze the resulting total ion chromatogram and mass spectra to identify the parent compound and any impurities.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra for structural confirmation of this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
2. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
4. NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
5. Analysis:
-
Process the acquired data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
Data Presentation
The following tables provide representative analytical data for naphthalene carboxamides, which can be used as a reference for the analysis of this compound.
Table 1: Representative HPLC-UV Data for Naphthalene Carboxamides
| Compound Class | Column | Mobile Phase | Retention Time (min) | Detection Wavelength (nm) |
| N-Aryl-naphthalene-2-carboxamides | C18 (4.6 x 250 mm) | Acetonitrile/Water Gradient | 8 - 15 | 254 |
| N-Alkyl-naphthalene-2-carboxamides | C18 (4.6 x 150 mm) | Methanol/Water Gradient | 6 - 12 | 254 |
Table 2: Representative GC-MS Data for Naphthalene Carboxamides
| Compound Class | Column | Key Fragment Ions (m/z) | Elution Temperature (°C) |
| Naphthalene derivatives | HP-5MS | 155 (naphthoyl), 127 (naphthalene) | 200 - 280 |
| This compound (Predicted) | HP-5MS | 213 (M+), 184, 155, 127 | ~250 |
Table 3: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Naphthalene Carboxamides in CDCl₃
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.5 - 8.5 | 125 - 135 |
| Amide N-H | 6.0 - 8.0 (broad) | - |
| Amide C=O | - | 165 - 175 |
| N-CH₂ (ethyl) | 3.4 - 3.6 (q) | 35 - 45 |
| CH₃ (ethyl) | 1.2 - 1.4 (t) | 13 - 16 |
Visualizations
References
- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Quantification of N-ethylnaphthalene-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-ethylnaphthalene-2-carboxamide, a key intermediate in pharmaceutical synthesis. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate seamless adoption and implementation in a quality control or research laboratory setting.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry, often investigated for their potential biological activities.[1][2] Accurate and reliable quantification of these compounds is crucial for process monitoring, quality control of starting materials, and stability testing in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of aromatic compounds.[3] This note presents a straightforward and robust RP-HPLC method developed for the specific quantification of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Column: A C18 polaris column (5 µm, 250 mm x 4.6 mm ID) or equivalent.[4][5]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Potassium phosphate monobasic and sodium hydroxide for buffer preparation.
-
Reference Standard: this compound (purity ≥98%).
Chromatographic Conditions
A summary of the optimized HPLC method parameters is provided in Table 1. The method employs an isocratic elution, which is simple, rapid, and ensures good reproducibility.[4][5]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | 10 minutes |
Protocols
Mobile Phase and Standard Preparation
A. Buffer Preparation (20 mM Potassium Phosphate, pH 6.8)
-
Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 6.8 using a 0.1 M sodium hydroxide solution.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter before use.
B. Mobile Phase Preparation
-
Mix acetonitrile and the prepared 20 mM potassium phosphate buffer in a 60:40 volume/volume ratio.
-
Degas the mobile phase for 15 minutes in an ultrasonic bath or by online degasser.
C. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
D. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis Workflow
The general workflow for the HPLC analysis is depicted below.
Caption: Experimental workflow for HPLC analysis.
Results and Method Validation
The analytical method was validated according to ICH guidelines for selectivity, linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[6] A summary of the validation results is presented in Table 2.
Selectivity: The method demonstrated excellent selectivity, with no interference from common diluents or potential impurities at the retention time of the this compound peak.
Linearity: A seven-point calibration curve was constructed from 1 µg/mL to 100 µg/mL. The detector response was found to be linear with a correlation coefficient (R²) greater than 0.999.
Precision: The precision of the method was determined by analyzing six replicate preparations of a standard solution at 50 µg/mL. The Relative Standard Deviation (RSD) for both peak area and retention time was less than 2%, indicating high precision.
Accuracy: Accuracy was assessed through a recovery study by spiking a known amount of this compound into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery rates were within the acceptable range of 98-102%.
Table 2: Summary of Method Validation Data (Representative)
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | ~ 6.5 | - |
| Linearity Range (µg/mL) | 1 - 100 | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| LOD (µg/mL) | 0.25 | - |
| LOQ (µg/mL) | 0.75 | - |
| Precision (%RSD, n=6) | 0.85% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
The logical flow of the method validation process is illustrated in the diagram below.
Caption: Logical flowchart for analytical method validation.
Conclusion
The developed isocratic RP-HPLC method provides a simple, precise, and accurate means for the quantitative determination of this compound. The method is validated to be suitable for its intended purpose and can be readily implemented in quality control laboratories for routine analysis of bulk drug substances and intermediates, as well as in research settings for reaction monitoring.
References
- 1. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of N-ethylnaphthalene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylnaphthalene-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of naphthalene-2-carboxamide, it belongs to a class of compounds known for their diverse biological activities. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolism studies. Mass spectrometry (MS), coupled with liquid chromatography (LC), is a powerful analytical technique for the identification and quantification of small molecules in complex matrices. This document provides a detailed protocol and application notes for the mass spectrometric analysis of this compound.
Predicted Mass Spectrum and Fragmentation
The primary fragmentation pathways for aromatic amides typically involve cleavage of the amide bond (N-CO) and subsequent fragmentation of the resulting ions.[1] For this compound, the following key fragments are anticipated:
-
Molecular Ion ([M]+• or [M+H]+): A prominent peak corresponding to the intact molecule is expected, especially with soft ionization techniques like ESI.
-
Naphthoyl Cation ([C11H7O]+): Alpha-cleavage of the N-C bond is a common fragmentation pathway for N-substituted amides, leading to the formation of a stable, resonance-stabilized naphthoyl cation.
-
Naphthyl Cation ([C10H7]+): The naphthoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the highly stable naphthyl cation.
-
Ethylaminocarbonyl fragment ([C3H6NO]+) or related ions: Cleavage of the bond between the naphthalene ring and the carbonyl group can also occur.
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound in a mass spectrometer.
| Predicted m/z | Ion Formula | Fragment Name | Predicted Relative Abundance |
| 199 | [C13H13NO]+• | Molecular Ion | High |
| 170 | [C12H10O]+• | [M-C2H5]+ | Moderate |
| 155 | [C11H7O]+ | Naphthoyl cation | High |
| 127 | [C10H7]+ | Naphthyl cation | High |
| 77 | [C6H5]+ | Phenyl cation (from potential ring fragmentation) | Low |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration curve construction.
-
Sample Matrix: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step is recommended to remove interferences. A generic protein precipitation protocol is as follows:
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
2. LC-MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this relatively nonpolar molecule.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for the fragmentation of the precursor ion (e.g., 20-40 eV for tandem MS).
-
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: General workflow for the LC-MS analysis of small molecules.
Signaling Pathways and Logical Relationships
The following diagram illustrates the predicted fragmentation pathway of this compound in a mass spectrometer.
Caption: Predicted fragmentation of this compound.
Conclusion
The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern offers a basis for the identification and structural elucidation of this compound and its potential metabolites. The detailed LC-MS method can be adapted and optimized for various research and development applications, including pharmacokinetic studies, metabolite identification, and quality control of pharmaceutical preparations.
References
Application Notes and Protocols for N-ethylnaphthalene-2-carboxamide in Cell Culture
Disclaimer: The following application notes and protocols are based on published research on structurally related naphthalene carboxamide derivatives. As of the date of this document, specific data and protocols for N-ethylnaphthalene-2-carboxamide are limited. These guidelines are intended to serve as a starting point for researchers and should be optimized for specific cell lines and experimental conditions.
Introduction
Naphthalene carboxamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various members of this family have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] Studies on related compounds suggest that the biological effects of naphthalene carboxamides can include the induction of apoptosis, modulation of cell cycle progression, and interference with key signaling pathways in cancer cells.[5][6][7][8]
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, with a focus on evaluating its cytotoxic and anti-proliferative effects. Detailed protocols for key experimental assays are provided to guide researchers in their investigations.
Potential Applications in Cell Culture
Based on the activities of related compounds, this compound can be investigated for the following applications in a cell culture setting:
-
Anticancer Agent Screening: Evaluation of its cytotoxic and anti-proliferative effects against a panel of cancer cell lines.
-
Apoptosis Induction Studies: Investigation of its ability to induce programmed cell death and elucidation of the underlying molecular mechanisms.
-
Cell Cycle Analysis: Determination of its impact on the progression of the cell cycle in treated cells.
-
Signaling Pathway Modulation: Analysis of its effects on specific signaling cascades known to be involved in cancer cell proliferation and survival, such as the IL6/JAK2/STAT3 pathway.[8]
-
Multidrug Resistance (MDR) Reversal: Assessment of its potential to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents.[9]
Data Presentation: Biological Activities of Related Naphthalene Carboxamide Derivatives
The following table summarizes the reported biological activities of various naphthalene carboxamide derivatives in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound Class | Cell Line(s) | Assay(s) | Observed Effect(s) | IC50/EC50 Values | Reference(s) |
| Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides | THP-1 (leukemia), MCF-7 (breast cancer) | WST-1 assay, Dye exclusion test, Flow cytometry | Inhibition of proliferation, G1 phase cell cycle arrest, Induction of mitochondria-mediated apoptosis | Varies by substitution; e.g., Compound 10 LC50 of 8.78 µM on MCF-7 | [6] |
| 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid analogue (MM11453) | HL-60R (leukemia), MDA-MB-231 (breast cancer), H292 (lung cancer) | Apoptosis assays | Induction of apoptosis, Induction of transcription factor TR3, Loss of mitochondrial membrane potential | Not specified | [5] |
| N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides | P388/ADR (adriamycin-resistant leukemia) | MTT assay | Reversal of adriamycin resistance | Not specified | [9] |
| Naphthalene–sulfonamide hybrids | MCF-7 (breast cancer) | Cytotoxicity assay, qRT-PCR | Cytotoxicity, Downregulation of IL6, JAK2, STAT3, BCL2, Cyclin D1, c-MYC, Upregulation of BAX | IC50 values ranging from 2.15 to 2.33 µM | [8] |
| Ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxamide derivatives | Lu (lung cancer), Hep-G2 (liver cancer) | Cytotoxicity assay | Weak cytotoxicity against Lu cells, moderate cytotoxicity against Hep-G2 cells | Not specified | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell line(s)
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at various concentrations (e.g., IC50 concentration determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Mandatory Visualizations
Caption: General experimental workflow for evaluating the in vitro anticancer activity of this compound.
Caption: Proposed mitochondria-mediated apoptosis pathway induced by naphthalene carboxamide derivatives.
Caption: Potential inhibition of the IL6/JAK2/STAT3 signaling pathway by naphthalene carboxamide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis induction in cancer cells by a novel analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid lacking retinoid receptor transcriptional activation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-ethylnaphthalene-2-carboxamide as a Putative Chemical Probe
Disclaimer: Direct experimental data for N-ethylnaphthalene-2-carboxamide as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the reported activities of structurally related N-substituted naphthalene-2-carboxamides and are intended to serve as a guide for researchers interested in investigating the potential of this compound as a novel chemical probe.
Introduction
This compound belongs to the family of naphthalene-based carboxamides, a class of compounds that has demonstrated a range of biological activities. Derivatives of naphthalene carboxamides have been explored for their potential as antimycobacterial agents, modulators of multidrug resistance in cancer, and inhibitors of photosynthetic electron transport. This document provides a summary of the potential applications of this compound as a chemical probe based on the activities of its analogs, along with detailed protocols for its synthesis and biological evaluation.
Chemical Information
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₃NO
-
Molecular Weight: 199.25 g/mol
-
Structure:

Potential Biological Activities and Applications
Based on studies of analogous compounds, this compound is hypothesized to have potential applications in the following areas:
-
Antimicrobial Research: As a probe to study bacterial and mycobacterial pathways.
-
Cancer Biology: To investigate mechanisms of multidrug resistance (MDR) by potentially inhibiting ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).
-
Plant Biology and Herbicide Development: As a tool to study photosynthetic electron transport (PET).
Data Presentation: Biological Activities of Structurally Related Naphthalene Carboxamides
The following tables summarize the quantitative data for various N-substituted naphthalene carboxamide analogs. This data can serve as a benchmark for the expected potency of this compound.
Table 1: Antimycobacterial Activity of N-Aryl Naphthalene Carboxamides
| Compound | Target Organism | MIC (µM) | Reference Compound | MIC (µM) |
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | Mycobacterium avium subsp. paratuberculosis | >793 | Rifampicin | >793 |
| N-(3-Methoxyphenyl)naphthalene-1-carboxamide | Mycobacterium avium subsp. paratuberculosis | >793 | Rifampicin | >793 |
| N-(4-propoxyphenyl)-2-hydroxynaphthalene-1-carboxamide | Mycobacterium tuberculosis H37Ra | 12 | Rifampicin | - |
| N-[3-(But-2-yloxy)phenyl]-2-hydroxynaphthalene-1-carboxamide | Mycobacterium kansasii | - | - | - |
| N-[4-(But-2-yloxy)phenyl]-2-hydroxynaphthalene-1-carboxamide | Mycobacterium smegmatis | - | - | - |
Note: Specific MIC values for all compounds against all strains were not consistently available in the provided search results. The table reflects the available data.
Table 2: Multidrug Resistance (MDR) Reversal Activity of Naphthalene-2-Carboxamide Derivatives
| Compound | Cell Line | Reversal Potency | Standard |
| N-[3-(4-phenyl-1-piperazinyl)propyl]-6-methoxynaphthalene-2-carboxamide | P388/ADR | 1.33 - 1.90 | Verapamil |
| N-[3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl]-6-methoxynaphthalene-2-carboxamide | P388/ADR | 1.33 - 1.90 | Verapamil |
| N-[3-(4-(pyridin-2-yl)-1-piperazinyl)propyl]-6-methoxynaphthalene-2-carboxamide | P388/ADR | 1.33 - 1.90 | Verapamil |
Reversal potency is a measure of the enhancement of adriamycin activity.
Table 3: Photosynthetic Electron Transport (PET) Inhibition by Naphthalene Carboxamides
| Compound | IC₅₀ (µM) |
| N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide | 59 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N-alkyl carboxamides from a carboxylic acid and an amine.
Materials:
-
Naphthalene-2-carboxylic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a salt)
-
Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide or HATU)
-
Base (if using an amine salt, e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve naphthalene-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add the coupling agent (e.g., DCC, 1.1 equivalents).
-
In a separate flask, dissolve ethylamine hydrochloride (1.2 equivalents) in DCM and add triethylamine (1.5 equivalents).
-
Add the ethylamine solution to the naphthalene-2-carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct (if using DCC).
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strain of interest (e.g., Mycobacterium smegmatis, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Rifampicin, Ciprofloxacin)
-
Negative control (broth only)
-
Solvent control (broth with DMSO)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay (typically 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include positive control wells (bacteria with a known antibiotic), negative control wells (broth only), and solvent control wells (bacteria with the same concentration of DMSO as in the highest compound concentration well).
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours (or longer for slow-growing mycobacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, add a viability indicator like resazurin or MTT and measure the absorbance or fluorescence to determine the MIC.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound might interact with the following pathways:
-
Bacterial Cell Wall Synthesis or other Essential Enzymatic Pathways: In the context of its potential antimycobacterial activity, it may inhibit enzymes crucial for bacterial survival.
-
ABC Transporter Function: As a potential MDR reversal agent, it could act as a competitive or non-competitive inhibitor of P-glycoprotein, thereby blocking the efflux of co-administered drugs.
-
Photosystem II (PSII) Electron Transport Chain: In plant cells, it might interrupt the flow of electrons in the photosynthetic apparatus, leading to oxidative stress and cell death.
Diagram: Putative Mechanism of MDR Reversal
Caption: Hypothesized mechanism of P-glycoprotein inhibition.
Safety Precautions
-
Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a fume hood, especially during synthesis and handling of stock solutions.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for High-Throughput Screening of N-ethylnaphthalene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylnaphthalene-2-carboxamide is a synthetic small molecule belonging to the naphthalene carboxamide class of compounds. Various derivatives of naphthalene carboxamides have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This has led to an increased interest in exploring the therapeutic potential of this chemical scaffold. High-throughput screening (HTS) offers a rapid and efficient approach to identify and characterize the biological targets of novel compounds like this compound, thereby accelerating the drug discovery process.[6]
This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound, with a focus on its potential role as a modulator of the Keap1-Nrf2 signaling pathway. The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, and its modulation has been implicated in various diseases, including cancer and neurodegenerative disorders.[7][8]
Hypothetical Biological Target: Keap1-Nrf2 Protein-Protein Interaction
Based on the known activities of related naphthalene derivatives, a plausible biological target for this compound is the inhibition of the Keap1-Nrf2 protein-protein interaction.[7][9] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or small molecule inhibitors, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.
A high-throughput screening assay can be designed to identify compounds that disrupt the Keap1-Nrf2 interaction, and this compound can be profiled for such activity.
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway and the proposed mechanism of action for this compound.
High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign to identify inhibitors of the Keap1-Nrf2 interaction.
Experimental Protocols
Primary High-Throughput Screening: Keap1-Nrf2 Fluorescence Polarization Assay
This protocol is designed to identify compounds that inhibit the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
Materials and Reagents:
-
Recombinant human Keap1 protein
-
Fluorescein-labeled Nrf2 peptide (sequence containing the 'ETGE' motif)
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.01% BSA, 0.05% Tween-20, pH 7.4
-
This compound (and other library compounds) dissolved in 100% DMSO
-
Positive Control: A known Keap1-Nrf2 inhibitor
-
Negative Control: 100% DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in 100% DMSO.
-
Using an automated liquid handler, transfer 100 nL of each compound solution to the wells of a 384-well assay plate.
-
Include wells with 100 nL of positive control and negative control (DMSO).
-
-
Reagent Preparation:
-
Prepare a 2X solution of Keap1 protein in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled Nrf2 peptide in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the 2X Keap1 protein solution to each well of the assay plate containing the compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 5 µL of the 2X fluorescently labeled Nrf2 peptide solution to each well.
-
Centrifuge the plate again.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test compound, mP_min is the average millipolarization of the positive control, and mP_max is the average millipolarization of the negative control.
-
Calculate the Z-factor for the assay to assess its quality: Z-factor = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min| where SD is the standard deviation and Avg is the average of the controls. A Z-factor greater than 0.5 indicates a robust assay.
Secondary Assay: Dose-Response and IC50 Determination
Procedure:
-
Select compounds that show significant inhibition in the primary screen (e.g., >50% inhibition).
-
Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) for each selected compound, including this compound.
-
Perform the fluorescence polarization assay as described above with the diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation
Table 1: Hypothetical Primary Screening Results for this compound and Analogs
| Compound ID | Structure | Concentration (µM) | % Inhibition |
| NEN-1 (this compound) | Chemical Structure | 10 | 75.2 |
| NEN-2 | Analog 1 | 10 | 45.8 |
| NEN-3 | Analog 2 | 10 | 8.1 |
| NEN-4 | Analog 3 | 10 | 62.5 |
| Positive Control | Known Inhibitor | 1 | 98.5 |
| Negative Control | DMSO | - | 0.2 |
Table 2: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 95.3 |
| 33.3 | 92.1 |
| 11.1 | 85.6 |
| 3.7 | 70.4 |
| 1.2 | 52.3 |
| 0.4 | 30.1 |
| 0.1 | 15.8 |
| 0.04 | 5.2 |
| 0.01 | 1.9 |
| 0.004 | 0.5 |
Table 3: Hypothetical IC50 Values for Selected Compounds
| Compound ID | IC50 (µM) |
| NEN-1 (this compound) | 1.5 |
| NEN-4 | 8.7 |
| Positive Control | 0.05 |
Conclusion
The provided application notes and protocols outline a comprehensive strategy for the high-throughput screening of this compound as a potential inhibitor of the Keap1-Nrf2 protein-protein interaction. By employing a robust fluorescence polarization-based primary assay followed by dose-response studies, researchers can efficiently determine the in vitro potency of this compound and related analogs.[8][10] Further characterization using cell-based secondary assays is recommended to confirm on-target activity and elucidate the therapeutic potential of this compound. The methodologies described herein are adaptable for the screening of large compound libraries and can be integrated into broader drug discovery programs targeting the Keap1-Nrf2 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchwithnj.com [researchwithnj.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of N-ethylnaphthalene-2-carboxamide in Cellular Assays
Introduction
N-ethylnaphthalene-2-carboxamide is a synthetic compound belonging to the naphthalene carboxamide class of molecules. While its specific biological targets are still under investigation, related compounds have shown activity at G protein-coupled receptors (GPCRs), which are a major class of drug targets.[1][2][3] Specifically, the GPR142 receptor, predominantly expressed in pancreatic β-cells, has been identified as a target for similar molecules, playing a role in glucose-dependent insulin secretion.[1][4] This document provides detailed protocols for a series of in vitro assays to characterize the pharmacological activity of this compound, with a focus on its potential effects on GPCR signaling, using GPR142 as an exemplary target.
These assays are designed for researchers in drug discovery and development to determine the potency, efficacy, and mechanism of action of this compound and similar novel chemical entities. The protocols cover the assessment of second messenger accumulation (inositol monophosphate and cAMP), receptor binding, and a functional cellular response (glucose-stimulated insulin secretion).
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound on GPR142 Signaling Pathways
| Assay Type | Cell Line | Parameter | This compound | Positive Control (Tryptophan) |
| Inositol Phosphate (IP-One) Accumulation | HEK293 expressing human GPR142 | EC50 (nM) | Data to be determined | ~10,000 |
| Emax (% of control) | Data to be determined | 100% | ||
| cAMP Inhibition | CHO-K1 co-expressing human GPR142 and Glucagon Receptor | IC50 (nM) | Data to be determined | Not Applicable |
| Emax (% inhibition) | Data to be determined | Not Applicable | ||
| Radioligand Binding | HEK293 expressing human GPR142 membranes | Ki (nM) | Data to be determined | Not Applicable |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Mouse Pancreatic Islets | EC50 (nM) | Data to be determined | ~5,000 |
| Fold Increase over high glucose | Data to be determined | ~2-3 fold |
Note: The values for the positive control, Tryptophan, are approximate and may vary between experiments. The data for this compound is to be generated by performing the described protocols.
Experimental Protocols
Gq Signaling Pathway Activation: Inositol Monophosphate (IP-One) Accumulation Assay
This assay determines the ability of this compound to activate the Gq signaling pathway, which is characteristic of GPR142 activation, by measuring the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.[1]
Materials:
-
HEK293 cells stably expressing human GPR142
-
Assay medium: DMEM with 1% dialyzed FBS
-
Stimulation buffer: HBSS, 20 mM HEPES, 50 mM LiCl, pH 7.4
-
This compound
-
Tryptophan (positive control)
-
IP-One HTRF Assay Kit (Cisbio)
-
384-well white microplates
Protocol:
-
Seed HEK293-hGPR142 cells in 384-well white plates at a density of 20,000 cells/well in assay medium and incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound and Tryptophan in stimulation buffer.
-
Aspirate the cell culture medium from the wells.
-
Add 10 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for 60 minutes at 37°C.
-
Following the manufacturer's instructions for the IP-One HTRF kit, add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1-cryptate to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 nm ratio and normalize the data to the vehicle control. Plot the dose-response curve to determine EC50 and Emax values.
Gi Signaling Pathway Modulation: cAMP Inhibition Assay
This assay assesses the potential of this compound to modulate the Gi signaling pathway by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells co-expressing human GPR142 and a Gs-coupled receptor (e.g., Glucagon Receptor)
-
Assay buffer: HBSS, 20 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4
-
Forskolin
-
This compound
-
cAMP HTRF Assay Kit (Cisbio)
-
384-well white microplates
Protocol:
-
Harvest CHO-K1-hGPR142 cells and resuspend in assay buffer.
-
Add 5 µL of cell suspension (e.g., 4,000 cells/well) to a 384-well plate.
-
Add 2.5 µL of a serial dilution of this compound.
-
Add 2.5 µL of forskolin (at a final concentration equal to its EC80).
-
Incubate for 30 minutes at room temperature.
-
Following the manufacturer's instructions for the cAMP HTRF kit, add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP-cryptate to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the 665/620 nm ratio and normalize the data. Plot the dose-response curve to determine IC50 and Emax values for the inhibition of cAMP production.
Functional Cellular Assay: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
This ex vivo assay directly measures the physiological effect of this compound on insulin secretion from isolated pancreatic islets under different glucose concentrations.[4]
Materials:
-
Isolated pancreatic islets (e.g., from C57BL/6 mice)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 24 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
Low glucose KRBB (2.8 mM glucose)
-
High glucose KRBB (16.7 mM glucose)
-
This compound
-
Tryptophan (positive control)
-
Insulin ELISA kit
-
96-well plates
Protocol:
-
Isolate pancreatic islets from mice using collagenase digestion.
-
Pre-incubate islets in low glucose KRBB for 60 minutes at 37°C.
-
In a 96-well plate, place 5-10 size-matched islets per well.
-
Add KRBB containing low glucose, high glucose, or high glucose with a serial dilution of this compound or Tryptophan.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant from each well to measure secreted insulin.
-
Lyse the islets to measure total insulin content.
-
Quantify insulin concentration in the supernatant and lysate using an insulin ELISA kit according to the manufacturer's protocol.
-
Normalize secreted insulin to the total insulin content for each well.
-
Plot the dose-response of insulin secretion at high glucose to determine the EC50.
Visualizations
Caption: GPR142 Gq signaling pathway activation.
Caption: Workflow for the IP-One accumulation assay.
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142 [frontiersin.org]
- 3. What are GPR142 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: N-ethylnaphthalene-2-carboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-ethylnaphthalene-2-carboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using dicyclohexylcarbodiimide (DCC) as a coupling agent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid: The reaction between 2-naphthoic acid and DCC may be inefficient. 2. Protonation of the amine: Ethylamine is basic and can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt. 3. Poor quality of reagents: Degradation of DCC or solvents can inhibit the reaction. | 1. Optimize DCC stoichiometry: Use 1.1-1.2 equivalents of DCC. Consider pre-activating the carboxylic acid with DCC for 15-30 minutes before adding the amine. 2. Use a non-nucleophilic base: Add a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to the reaction mixture before adding DCC. 3. Ensure reagent quality: Use freshly opened or properly stored DCC. Ensure solvents are anhydrous. |
| Formation of a White Precipitate (Low Product Yield) | Precipitation of dicyclohexylurea (DCU) byproduct: DCU is the main byproduct of DCC coupling and is poorly soluble in many organic solvents.[1][2] | 1. Filter the reaction mixture: After the reaction is complete, filter the crude mixture to remove the precipitated DCU. 2. Choose an appropriate solvent: While DCU is largely insoluble, its solubility varies. Consider solvents like dichloromethane (DCM) or acetonitrile for the reaction, and then use a different solvent in which the product is soluble but DCU is not for purification (e.g., trituration with diethyl ether or hexane). |
| Presence of an Additional Impurity in NMR/LC-MS | Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which can be difficult to remove.[3] | 1. Add a coupling additive: Introduce 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) (1.1-1.2 equivalents) to the reaction. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[3][4] 2. Control reaction temperature: Run the reaction at 0°C to room temperature to minimize side reactions. |
| Difficulty in Product Purification | 1. Co-precipitation of product with DCU: The desired product might get trapped in the DCU precipitate. 2. Similar polarity of product and byproducts: The N-acylurea byproduct may have a similar polarity to the desired amide, making chromatographic separation challenging. | 1. Thoroughly wash the DCU cake: After filtration, wash the collected DCU solid with a solvent in which the product is soluble to recover any trapped material. 2. Optimize chromatography conditions: Use a different solvent system or a gradient elution to improve separation. Alternatively, recrystallization of the crude product may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and effective method is the coupling of 2-naphthoic acid and ethylamine using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).[5]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. A primary reason is the acid-base reaction between the carboxylic acid (2-naphthoic acid) and the amine (ethylamine), which forms an unreactive ammonium salt. To mitigate this, the addition of a non-nucleophilic base is recommended. Incomplete activation of the carboxylic acid or the presence of moisture in the reagents can also significantly lower the yield.
Q3: What is the white solid that forms during the reaction?
A3: The white, insoluble solid is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction when DCC is used as the coupling agent.[1][2] Its removal is a key step in the purification process.
Q4: How can I minimize the formation of byproducts other than DCU?
A4: The formation of byproducts like N-acylurea can be suppressed by adding coupling additives such as 1-hydroxybenzotriazole (HOBt).[3][4] These additives form a more stable activated intermediate, which reacts more efficiently with the amine and is less prone to rearrangement.
Q5: What is a typical purification strategy for this compound?
A5: The initial step is the removal of the insoluble dicyclohexylurea (DCU) by filtration. The filtrate, containing the crude product, can then be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a mixture of hexane and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can also be an effective final purification step.
Experimental Protocols
Representative Protocol for this compound Synthesis using DCC
This protocol is a representative procedure based on the synthesis of similar naphthalene-2-carboxamides.[5] Optimization may be required to achieve the highest possible yield for this compound.
Materials:
-
2-Naphthoic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as the hydrochloride salt with an added base)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if using ethylamine hydrochloride)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 2-naphthoic acid (1.0 eq) in anhydrous DCM (or DMF) at 0°C, add HOBt (1.1 eq, optional).
-
Add DCC (1.1 eq) to the solution and stir the mixture at 0°C for 15 minutes.
-
In a separate flask, prepare a solution of ethylamine (1.2 eq). If using ethylamine hydrochloride, add TEA or DIPEA (1.2 eq).
-
Slowly add the ethylamine solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to maximize the precipitation of dicyclohexylurea (DCU).
-
Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
N-ethylnaphthalene-2-carboxamide stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for N-ethylnaphthalene-2-carboxamide?
A1: For solid this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For solutions, storage conditions will depend on the solvent used, but refrigeration (2-8 °C) and protection from light are generally advisable. For related compounds like naphthalene-1-carboxamide, storage at ambient room temperature in a dry, sealed container is suggested.[2][3]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. The carboxamide functional group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield naphthalene-2-carboxylic acid and ethylamine. Studies on related naphthalene diimides show susceptibility to base-catalyzed hydrolysis.[4][5][6] It is recommended to use buffered solutions if a specific pH needs to be maintained and to prepare fresh solutions for critical experiments.
Q3: Is this compound sensitive to light?
A3: Naphthalene and its derivatives are known to be susceptible to photodegradation.[7][8][9] Exposure to light, particularly UV radiation, can lead to the formation of degradation products. Therefore, it is crucial to protect both solid samples and solutions of this compound from light by using amber vials or by storing them in the dark.
Q4: What are the potential degradation products of this compound?
A4: Based on its structure, two primary degradation pathways can be anticipated:
-
Hydrolysis: The amide bond can be cleaved to form naphthalene-2-carboxylic acid and ethylamine. This is more likely to occur at extreme pH values.
-
Photodegradation: The naphthalene ring system can undergo photo-oxidation, leading to the formation of naphthols, naphthoquinones, and potentially ring-opened products.[7][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or potency over time. | Chemical degradation of this compound. | - Confirm the identity and purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).- Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light and moisture.- Prepare fresh solutions for experiments. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Attempt to identify the degradation products. A peak corresponding to naphthalene-2-carboxylic acid might suggest hydrolysis.- Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products, which can then be used as markers. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | This could indicate degradation or absorption of moisture. | - Do not use the compound if its physical appearance has significantly changed.- Store the compound in a desiccator to minimize moisture exposure. |
| Inconsistent experimental results. | This may be due to the use of degraded compound or improperly prepared solutions. | - Always use a fresh, high-purity batch of this compound for critical experiments.- Ensure solutions are prepared consistently and used within a validated time frame. |
Stability and Storage Summary
| Condition | Recommendation | Potential Degradation Pathway |
| Temperature | Store solid at 2-8°C for long-term storage. Room temperature is acceptable for short-term storage.[2][3] | Thermal degradation (less likely for the solid at moderate temperatures). |
| Light | Protect from light at all times. Use amber vials or store in a dark place. | Photodegradation of the naphthalene ring.[7][8][9] |
| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended. | Facilitates hydrolysis of the carboxamide group. |
| pH (in solution) | Maintain a neutral pH if possible. Avoid strongly acidic or basic conditions. | Acid or base-catalyzed hydrolysis of the amide bond.[4][5][6] |
| Atmosphere | For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Oxidation of the naphthalene ring. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
3. Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a vial.
-
Place in an oven at 80°C for 48 hours.
-
Dissolve in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a light source in a photostability chamber (e.g., ICH option 1 or 2).
-
Analyze at appropriate time points.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If using LC-MS, attempt to identify the mass of the degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Page loading... [guidechem.com]
- 2. NAPHTHALENE-2-CARBOXAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. NAPHTHALENE-1-CARBOXAMIDE | 2243-81-4 [amp.chemicalbook.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The Hydrolysis of Naphthalene Diimides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. idk.org.rs [idk.org.rs]
- 8. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-ethylnaphthalene-2-carboxamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-ethylnaphthalene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities largely depend on the synthetic route employed. Two common methods for synthesizing this compound are:
-
Route A: Acyl Chloride Reaction (Schotten-Baumann type) : Reacting naphthalene-2-carbonyl chloride with ethylamine.
-
Route B: Amide Coupling Reaction : Coupling naphthalene-2-carboxylic acid with ethylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC).
The potential impurities for each route are summarized in the table below.
| Synthetic Route | Potential Impurities | Rationale |
| A: Acyl Chloride | Naphthalene-2-carboxylic acid | Hydrolysis of the starting naphthalene-2-carbonyl chloride. |
| Unreacted naphthalene-2-carbonyl chloride | Incomplete reaction. | |
| Excess ethylamine | Used in excess to drive the reaction. | |
| B: Amide Coupling | Unreacted naphthalene-2-carboxylic acid | Incomplete reaction. |
| Unreacted ethylamine | Incomplete reaction. | |
| Dicyclohexylurea (DCU) | Byproduct of the DCC coupling agent. | |
| N-acylurea | A common side-product in carbodiimide-mediated couplings. |
Q2: Which purification method is generally recommended for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing minor impurities if a suitable solvent can be found. Column chromatography is more effective for separating compounds with similar polarities.
Q3: What are some good starting points for selecting a recrystallization solvent?
A3: For aromatic amides like this compound, a good starting point is to screen polar solvents in which the compound is sparingly soluble at room temperature but fully soluble at elevated temperatures. Some commonly used solvents for recrystallization of aromatic amides include ethanol, acetone, acetonitrile, and 1,4-dioxane. Solvent mixtures, such as heptane/ethyl acetate, can also be effective.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A common starting solvent system for TLC analysis of aromatic amides is a mixture of ethyl acetate and hexane.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | |
| The product is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent mixture. | |
| Product "oils out" instead of forming crystals. | The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The presence of impurities is inhibiting crystallization. | Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization. | |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and use a minimum amount of hot solvent to dissolve the crude product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The solvent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point for aromatic amides is an ethyl acetate/hexane mixture. |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For very polar compounds, a small percentage of methanol in dichloromethane can be effective. |
| The compound may be decomposing on the silica gel. | Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic silica gel. | |
| Streaking or tailing of spots on TLC. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar solvent (like methanol) or a base (like triethylamine) to the eluent to improve the peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating, the solvent is potentially suitable. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper. Further drying can be done in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a series of solvent systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find a system that gives the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be monitored by TLC.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
Technical Support Center: Optimizing N-ethylnaphthalene-2-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-ethylnaphthalene-2-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a standard carbodiimide-mediated coupling protocol.
Q1: I am observing a very low yield or no product formation. What are the possible causes and how can I resolve this?
Possible Causes & Solutions:
-
Acid-Base Neutralization: The carboxylic acid (naphthalene-2-carboxylic acid) and the amine (ethylamine) can form a non-reactive ammonium carboxylate salt.
-
Solution: Instead of adding the amine directly to the carboxylic acid, activate the carboxylic acid with the coupling reagent first before adding the amine. The presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can also be beneficial.
-
-
Inactive Coupling Reagent: Carbodiimide coupling reagents like EDC and DCC are moisture-sensitive and can degrade over time.
-
Solution: Use a fresh bottle of the coupling reagent or test the activity of the current batch on a reliable standard reaction. Store coupling reagents in a desiccator.
-
-
Inappropriate Solvent: The choice of solvent is critical for solubility of reactants and reaction efficiency.
-
Solution: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used for amide coupling reactions. Ensure your starting materials are soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent system.
-
-
Low Reaction Temperature: The activation of the carboxylic acid and the subsequent aminolysis may be too slow at very low temperatures.
-
Solution: While the initial addition of reagents is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring overnight is a common practice.
-
Q2: My final product is contaminated with a white precipitate that is insoluble in most organic solvents. What is this impurity and how can I remove it?
Identity of Impurity & Removal Strategy:
-
Urea Byproduct: If you are using a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct (Dicyclohexylurea - DCU, or Ethyl-dimethylaminopropylurea - EDU) will be formed. DCU is notoriously insoluble in many organic solvents.
-
Solution:
-
Filtration: For DCU, a simple filtration of the reaction mixture before aqueous workup is often effective.
-
Aqueous Workup: For the more water-soluble EDU, a standard aqueous workup with dilute acid (e.g., 1M HCl) and brine washes will remove the urea byproduct and any unreacted amine.
-
-
Q3: TLC analysis of my reaction mixture shows the presence of the starting carboxylic acid even after prolonged reaction time. What should I do?
Addressing Incomplete Reactions:
-
Insufficient Coupling Reagent: The coupling reagent may have been consumed by side reactions or was not added in a sufficient molar excess.
-
Solution: Add an additional portion (0.2-0.5 equivalents) of the coupling reagent and continue to monitor the reaction by TLC.
-
-
Reaction Stalling: The reaction may have reached equilibrium or is proceeding very slowly.
-
Solution: Gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion. However, be cautious as this may also promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method is the coupling of naphthalene-2-carboxylic acid with ethylamine using a coupling agent. This approach avoids the need to synthesize a more reactive acyl chloride intermediate.
Q2: Which coupling reagent should I choose?
The choice of coupling reagent can depend on the scale of your reaction and the desired workup procedure.
| Coupling Reagent | Advantages | Disadvantages |
| DCC | Inexpensive, high yielding. | Forms insoluble DCU byproduct which requires filtration. |
| EDC | Water-soluble urea byproduct, easy workup. | More expensive than DCC, can be less reactive. |
| HATU/HBTU | High coupling efficiency, low racemization for chiral substrates. | Expensive, can be sensitive to moisture. |
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). You should be able to visualize the consumption of the naphthalene-2-carboxylic acid and the formation of the more non-polar this compound product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What is a typical workup and purification procedure?
A standard procedure involves:
-
Quenching the reaction with water or dilute acid.
-
Extracting the product into an organic solvent like ethyl acetate.
-
Washing the organic layer with dilute acid (to remove unreacted amine), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrating the solution under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Q5: Are there any safety precautions I should be aware of?
-
Coupling reagents like DCC and EDC are sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents like DCM and DMF should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents used.
Experimental Protocols
Standard Protocol for this compound Synthesis using EDC/HOBt
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Naphthalene-2-carboxylic acid
-
Ethylamine (as a solution in THF or as a hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) (if using ethylamine hydrochloride)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of naphthalene-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM or DMF, add EDC (1.2 eq) at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add ethylamine (1.1 eq) to the reaction mixture. If using ethylamine hydrochloride, add DIPEA (2.5 eq) prior to adding the amine salt.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexane) or recrystallization to afford this compound.
Data Presentation
Table 1: Stoichiometry for EDC/HOBt Coupling
| Reagent | Molar Equivalents |
| Naphthalene-2-carboxylic acid | 1.0 |
| Ethylamine | 1.1 - 1.5 |
| EDC | 1.2 - 1.5 |
| HOBt | 1.2 - 1.5 |
| DIPEA (if applicable) | 2.5 |
Table 2: Common Solvents and Reaction Temperatures
| Solvent | Typical Concentration | Temperature Range |
| Dichloromethane (DCM) | 0.1 - 0.5 M | 0°C to Room Temperature |
| N,N-Dimethylformamide (DMF) | 0.1 - 0.5 M | 0°C to Room Temperature |
| Tetrahydrofuran (THF) | 0.1 - 0.5 M | 0°C to Room Temperature |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the amide coupling reaction.
Technical Support Center: Synthesis of N-ethylnaphthalene-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-ethylnaphthalene-2-carboxamide. The focus is on minimizing byproduct formation and optimizing reaction conditions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly when using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Deactivation of coupling agent: DCC is sensitive to moisture. 3. Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to an unreactive N-acylurea, which consumes the activated carboxylic acid.[1][2][3] 4. Poor quality of reagents: Degradation of starting materials or coupling agent. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider increasing the reaction time or temperature if the reaction stalls. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4] 3. Additive Use: Introduce an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which minimizes the formation of the N-acylurea byproduct.[1][2][4] 4. Reagent Quality Check: Use freshly opened or properly stored reagents. Verify the purity of starting materials if possible. |
| Product Contaminated with Byproducts | 1. Dicyclohexylurea (DCU) contamination: DCU is the primary byproduct of DCC-mediated coupling and is often insoluble.[5][6][7] 2. N-acylurea contamination: This byproduct can be difficult to separate from the desired product due to similar polarities.[1][3] 3. Unreacted starting materials: Incomplete reaction. | 1. DCU Removal: a) Filtration: Since DCU is largely insoluble in many organic solvents, it can be removed by filtering the reaction mixture.[6][7][8] Chilling the solution can further decrease its solubility. b) Solvent Selection: Choose a solvent for the reaction in which DCU has low solubility, such as acetonitrile or carbon tetrachloride.[8] c) Extraction: For water-soluble carbodiimides like EDC, the urea byproduct can be removed with an aqueous wash. 2. N-acylurea Minimization: As mentioned above, the use of additives like HOBt or NHS is the most effective way to prevent the formation of this byproduct.[1][4] 3. Purification: Utilize column chromatography to separate the desired product from unreacted starting materials and any soluble byproducts. |
| Difficulty in Isolating Pure Product | 1. Co-precipitation of product with DCU: The desired product may crash out of solution along with the DCU. 2. Similar polarity of product and byproducts: Making chromatographic separation challenging. | 1. Solvent Choice for Workup: After filtration of the bulk DCU, dissolve the crude product in a suitable solvent and re-filter to remove any remaining DCU. Washing the filtered DCU with a small amount of the reaction solvent can help recover any co-precipitated product.[6] 2. Alternative Purification: If column chromatography is ineffective, consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the coupling of naphthalene-2-carboxylic acid with ethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The coupling agent activates the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond.
Q2: What are the main byproducts to expect in a DCC-mediated synthesis?
A2: The two most common byproducts are:
-
N,N'-dicyclohexylurea (DCU): This is formed from the DCC coupling agent during the reaction. It is generally insoluble in most organic solvents and can often be removed by filtration.[5][6][7]
-
N-acylurea: This byproduct results from an intramolecular rearrangement of the reactive O-acylisourea intermediate. Its formation can be minimized by using additives like HOBt.[1][2][3]
Q3: How can I avoid the formation of the N-acylurea byproduct?
A3: The formation of the N-acylurea byproduct can be significantly suppressed by adding 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction. These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester that is less prone to side reactions but still readily reacts with the amine to form the desired amide.[1][2][4]
Q4: Are there alternative coupling agents to DCC?
A4: Yes, several other coupling agents can be used, each with its own advantages.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): The urea byproduct of EDC is water-soluble, making its removal during aqueous workup straightforward.
-
Diisopropylcarbodiimide (DIC): The diisopropylurea byproduct is more soluble in organic solvents than DCU, which can be advantageous for solid-phase synthesis.[2]
-
Phosphonium and Aminium Salts (e.g., PyBOP, HBTU, HATU): These reagents are often more efficient and can lead to fewer side reactions, especially for difficult couplings.[9]
Q5: What is a general experimental protocol for the synthesis of this compound using DCC?
Disclaimer: This is a generalized protocol and should be optimized for your specific experimental conditions.
Materials:
-
Naphthalene-2-carboxylic acid
-
Ethylamine
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve naphthalene-2-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents, if used) in anhydrous DCM or DMF.
-
Add ethylamine (1.1 equivalents) to the solution and stir.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Slowly add the DCC solution to the reaction mixture, which is typically cooled in an ice bath to 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is then subjected to a standard aqueous workup (e.g., washing with dilute acid, base, and brine).
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Visualizing the Synthesis and Byproduct Formation
To better understand the chemical processes involved, the following diagrams illustrate the main reaction pathway and a key side reaction.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. echemi.com [echemi.com]
- 8. Workup [chem.rochester.edu]
- 9. 多肽偶合試劑指南 [sigmaaldrich.com]
- 10. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-ethylnaphthalene-2-carboxamide Production
This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis and scale-up of N-ethylnaphthalene-2-carboxamide. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data on reaction components.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
-
Question: We attempted the amidation reaction, but the final yield of this compound is significantly lower than expected, or we isolated no product at all. What are the potential causes and solutions?
-
Answer: Low or no yield in an amide synthesis can stem from several factors, particularly when scaling up.
-
Ineffective Carboxylic Acid Activation: The conversion of the carboxylic acid (2-naphthoic acid) to a more reactive species is critical. If using thionyl chloride (SOCl₂) to form the acyl chloride, ensure the SOCl₂ is not degraded and is used in sufficient excess. Catalytic amounts of DMF can promote this reaction, but the acyl chloride should be formed completely before adding the amine.[1] For syntheses using coupling reagents, the reagent may have degraded upon storage.
-
Amine Salt Formation: Ethylamine is a base and will react with the HCl generated during acyl chloride formation if present. It's crucial to either add the amine after the acyl chloride is fully formed and excess SOCl₂ is removed, or to include a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl produced during the reaction.[1][2]
-
Poorly Reactive Reagents: The formation of an ammonium salt from the carboxylic acid and amine can occur, which is poorly reactive. This is more common in direct thermal condensations but can signify a failure in the activation step.[3]
-
Sub-optimal Temperature: While the reaction of an acyl chloride with an amine is often exothermic and can be run at room temperature or below, coupling-agent-mediated reactions may require specific temperatures to proceed efficiently.[4] When scaling up, poor heat dissipation can lead to side reactions. A temperature profile study on a small scale is recommended.
-
Hydrolysis: The acyl chloride intermediate is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous. Atmospheric moisture can become a more significant issue in larger, longer-running reactions.
-
Issue 2: Formation of Impurities and Side Products
-
Question: Our final product is contaminated with significant impurities. How can we identify and mitigate them?
-
Answer: Impurity profiles often change upon scale-up. Common side products in this synthesis include:
-
Unreacted 2-Naphthoic Acid: This indicates incomplete activation or premature quenching of the reaction. Increase the amount of activating agent or extend the activation time.
-
Anhydride Formation: The acyl chloride can react with unreacted carboxylic acid to form an anhydride. This is more likely if the activation is slow or incomplete.[4] The anhydride is also an acylating agent but is less reactive and results in the loss of one equivalent of the acid.
-
Diacylation Product (from primary amine): If a strong, non-hindered base is used in excess, it can deprotonate the newly formed amide, which can then be acylated again by another molecule of the acyl chloride. To avoid this, use a hindered base or control the stoichiometry carefully. Adding the acyl chloride slowly to the solution of ethylamine and base can also minimize this.
-
Byproducts from Coupling Reagents: Reagents like DCC and EDC produce urea byproducts that can be difficult to remove.[5] While HATU and HBTU are efficient, they also generate byproducts that require careful purification steps.[5] For large-scale synthesis, choosing a reagent whose byproducts are easily removed (e.g., by aqueous washes) is critical.
-
Issue 3: Difficulties in Product Purification and Isolation
-
Question: We are struggling to purify the crude this compound. Column chromatography is not ideal for our target scale. What are the alternatives?
-
Answer: Relying solely on chromatography for large-scale purification is often impractical.
-
Recrystallization: This is the preferred method for purifying solid products at scale. A solvent screen should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Aqueous Washes: Design the work-up to remove as many impurities as possible. An acidic wash (e.g., dilute HCl) will remove basic impurities like excess ethylamine and scavenger bases. A basic wash (e.g., NaHCO₃ or Na₂CO₃) will remove unreacted 2-naphthoic acid.[5]
-
Liquid-Liquid Extraction: Optimize the extraction solvent and conditions to selectively pull your product into the organic phase, leaving impurities behind in the aqueous phase.
-
Slurry Washes: If the product is a solid, it can be stirred (slurried) in a solvent that dissolves impurities but not the product itself. This is an effective final polishing step.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most scalable method for activating the 2-naphthoic acid?
-
A1: Formation of the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a very common and cost-effective method for large-scale amide synthesis.[6][] These reagents are inexpensive, and the byproducts (SO₂, CO, CO₂, HCl) are gaseous, which simplifies removal. However, they are hazardous and require appropriate handling and scrubbing systems. Using coupling reagents like T3P® (propylphosphonic anhydride) is also a good option for scale-up as its byproduct (phosphonic acid) is water-soluble and easily removed.[6]
-
-
Q2: Which solvent is best for this reaction at scale?
-
A2: The choice of solvent depends on the activation method. For acyl chloride formation, non-reactive, anhydrous solvents like dichloromethane (DCM), toluene, or THF are suitable. For the amidation step, a solvent that can dissolve the reactants and does not react with the acyl chloride is needed. DCM, THF, and ethyl acetate are common choices. For scale-up, consider factors like boiling point (for ease of removal), safety, and environmental impact. Toluene is often preferred for its high boiling point, which allows for a wider temperature range and azeotropic removal of water if needed.[3]
-
-
Q3: How critical is temperature control during scale-up?
-
A3: Extremely critical. The reaction of an acyl chloride with an amine is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, impurity formation, and significant safety hazards. Reagent addition should be slow and controlled, with efficient reactor cooling to maintain the target temperature.
-
-
Q4: Do I need to run the reaction under an inert atmosphere?
-
A4: Yes. The acyl chloride intermediate is highly moisture-sensitive. Running the reaction under a dry, inert atmosphere (like nitrogen or argon) is crucial to prevent hydrolysis of the acyl chloride back to the carboxylic acid, which would lower the yield. This becomes even more important during longer reaction times associated with large-scale production.
-
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Pros | Cons | Scalability Considerations |
| Carbodiimides | DCC, EDC | Inexpensive, widely used. | Forms insoluble/soluble urea byproducts, potential for racemization. | EDC is preferred for scale-up as its urea byproduct is water-soluble, simplifying removal. |
| Uronium/Guanidinium | HATU, HBTU, HCTU | Fast kinetics, high yields, low racemization. | Expensive, generate potentially explosive byproducts (HOBt/HOAt derivatives). | Safety concerns with HOBt derivatives have reduced their use on a very large scale. COMU is a safer alternative. |
| Phosphonium | PyBOP, BOP | High reactivity, effective for hindered substrates. | Expensive, generate phosphine oxide byproducts. | Byproduct removal can be challenging. |
| Acid Halide Formers | SOCl₂, (COCl)₂ | Very inexpensive, byproducts are gaseous. | Highly corrosive and toxic, reaction is very exothermic. | Standard for large-scale synthesis but requires specialized equipment for handling and safety. |
| Other | T3P®, CDI | T3P® byproducts are water-soluble; CDI byproducts are gaseous/soluble. | Moderate cost. | T3P® is considered a green and safe option for large-scale reactions.[6] CDI is also a good choice.[6] |
Experimental Protocols
Protocol: Synthesis of this compound via Acyl Chloride
This protocol details the laboratory-scale synthesis (easily adaptable for initial scale-up) starting from 2-naphthoic acid.
Materials:
-
2-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Ethylamine solution (e.g., 2 M in THF) or condensed ethylamine gas
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-naphthoic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) via the dropping funnel at room temperature. The reaction may gently effervesce (release of SO₂ and HCl).
-
After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the reaction to cool to room temperature. Remove the excess SOCl₂ and DCM under reduced pressure. This step is crucial to prevent reaction with the amine in the next step. Re-dissolve the resulting crude 2-naphthoyl chloride in fresh anhydrous DCM.
-
-
Amidation:
-
In a separate flame-dried flask under nitrogen, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this amine solution in an ice-water bath (0°C).
-
Slowly add the solution of 2-naphthoyl chloride from the previous step to the cooled amine solution via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in amide synthesis.
References
Technical Support Center: N-ethylnaphthalene-2-carboxamide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethylnaphthalene-2-carboxamide. The information is designed to help improve the detection of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection and quantification of this compound?
A1: The most common analytical techniques for a compound like this compound, a naphthalene derivative, are High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices.[1][2]
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: Proper sample preparation is crucial for accurate analysis. Key considerations include:
-
Solubility: this compound is expected to be soluble in organic solvents like acetonitrile, methanol, and ethanol. The choice of solvent should be compatible with the analytical method.
-
Extraction: For biological samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to remove interfering substances.
-
Matrix Effects: In LC-MS/MS analysis, matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. It is important to evaluate and minimize matrix effects.[1]
Q3: Are there any known biological activities or signaling pathways associated with this compound?
A3: While some naphthalene derivatives have shown biological activities such as anti-inflammatory or antimycobacterial effects, there is currently limited specific information available in the public domain regarding the biological activities and associated signaling pathways of this compound itself.[3]
Troubleshooting Guides
HPLC-UV/Fluorescence Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Injection issue (e.g., air bubble in syringe, clogged injector port). | 1. Manually inspect the injection process. 2. Purge the injection port. 3. Ensure the sample loop is completely filled. |
| Incorrect mobile phase composition. | 1. Verify the mobile phase preparation and composition. 2. Ensure all solvents are properly degassed. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | 1. Check that the detector lamp is on. 2. Verify the UV or fluorescence excitation and emission wavelengths are appropriate for the naphthalene chromophore. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | 1. Dilute the sample and reinject. |
| Mismatch between sample solvent and mobile phase. | 1. Dissolve the sample in the initial mobile phase if possible. 2. If a stronger solvent is used for the sample, inject a smaller volume. | |
| Column contamination or degradation. | 1. Wash the column with a strong solvent. 2. If the problem persists, replace the column. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a mobile phase gradient with a properly functioning pump. |
| Temperature fluctuations. | 1. Use a column oven to maintain a constant temperature. | |
| Column aging. | 1. Monitor column performance over time and replace as needed. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression from matrix components. | 1. Improve sample cleanup using a more effective extraction method (e.g., different SPE sorbent). 2. Dilute the sample to reduce matrix effects. 3. Optimize chromatographic separation to separate the analyte from interfering compounds.[1] |
| Inefficient ionization. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). 2. Try different ionization modes (e.g., ESI, APCI) and polarities (positive/negative). | |
| High Background Noise | Contaminated mobile phase or LC system. | 1. Use high-purity solvents and additives. 2. Flush the LC system and mass spectrometer. |
| Presence of interfering compounds in the sample. | 1. Enhance sample preparation to remove interferences. | |
| Inconsistent Results | Variability in sample preparation. | 1. Ensure consistent and reproducible sample preparation procedures. 2. Use an internal standard to correct for variations. |
| Unstable spray in the mass spectrometer source. | 1. Check for clogs in the sample capillary. 2. Optimize source conditions for a stable spray. |
Experimental Protocols
Protocol 1: HPLC-UV/Fluorescence Analysis of this compound
This protocol is a representative method and may require optimization for specific applications.
1. Sample Preparation (from a biological matrix, e.g., plasma): a. To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-1 min: 30% B
- 1-10 min: 30% to 90% B
- 10-12 min: 90% B
- 12-13 min: 90% to 30% B
- 13-15 min: 30% B
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection:
- UV: 280 nm.
- Fluorescence: Excitation at 280 nm, Emission at 340 nm (wavelengths may need optimization).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.
1. Sample Preparation: Follow the same procedure as in Protocol 1.
2. LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-0.5 min: 10% B
- 0.5-3 min: 10% to 95% B
- 3-4 min: 95% B
- 4-4.1 min: 95% to 10% B
- 4.1-5 min: 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion: [M+H]+ for this compound (exact m/z to be determined).
- Product Ions: At least two stable and abundant product ions should be selected for quantification and confirmation.
- Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
Quantitative Data
Due to the limited availability of specific analytical performance data for this compound in the public domain, the following tables provide representative performance characteristics that can be expected from well-optimized HPLC-UV/Fluorescence and LC-MS/MS methods.
Table 1: Representative Performance Characteristics for HPLC-UV/Fluorescence Method
| Parameter | Expected Value |
| Linear Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: Representative Performance Characteristics for LC-MS/MS Method
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical troubleshooting workflow for analytical issues.
References
addressing inconsistencies in N-ethylnaphthalene-2-carboxamide results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethylnaphthalene-2-carboxamide. While this document focuses on this compound, the principles and troubleshooting steps may be applicable to other naphthalene-based carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: Researchers may encounter issues related to solubility, stability, purity, and biological activity. Inconsistencies in experimental results can often be traced back to variations in compound handling, storage, and experimental setup.
Q2: How can I ensure the purity of my this compound sample?
A2: Purity should be verified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It is crucial to compare the obtained data with reference spectra or literature values for confirmation.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guide
Issue 1: Inconsistent Biological Activity
Users may observe significant variations in the biological effects of this compound across different experimental batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Verify the purity of the compound using HPLC or LC-MS. | A pure sample should show a single major peak corresponding to the expected molecular weight. |
| Solvent Effects | Test different biocompatible solvents (e.g., DMSO, ethanol) and assess their impact on the compound's activity. | Identification of a solvent that solubilizes the compound without interfering with the biological assay. |
| Assay Variability | Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. | Consistent and reproducible assay results across experiments. |
A logical workflow for troubleshooting inconsistent biological activity is presented below.
Issue 2: Poor Solubility
This compound may exhibit limited solubility in aqueous solutions, which can hinder its use in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Nature | Prepare stock solutions in an organic solvent like DMSO before diluting in aqueous media. | A clear, homogenous solution at the desired final concentration. |
| Precipitation | Use sonication or gentle warming to aid dissolution. | Complete dissolution of the compound without precipitation. |
| pH Sensitivity | Evaluate the solubility at different pH values to identify the optimal range. | Enhanced solubility at a specific pH suitable for the experiment. |
Issue 3: Ambiguous Spectroscopic Data
Researchers might face challenges in interpreting NMR or MS data, leading to uncertainty about the compound's identity and purity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminants | Purify the sample using column chromatography or recrystallization. | Clean spectra with minimal or no impurity peaks. |
| Isomeric Impurities | Employ high-resolution analytical techniques to separate and identify different isomers. | Clear identification and quantification of the desired isomer. |
| Incorrect Structure Assignment | Perform 2D NMR experiments (e.g., COSY, HMBC) to confirm the chemical structure. | Unambiguous assignment of all protons and carbons, confirming the structure. |
A general experimental workflow for the synthesis and characterization of naphthalene carboxamides is outlined below.
Experimental Protocols
General Synthesis of N-substituted Naphthalene-2-carboxamides
A common method for synthesizing N-substituted naphthalene-2-carboxamides involves the condensation of 2-naphthoyl chloride with a primary or secondary amine.
Materials:
-
2-Naphthoic acid
-
Thionyl chloride or oxalyl chloride
-
N-ethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: 2-Naphthoic acid is converted to 2-naphthoyl chloride. A typical procedure involves refluxing the acid with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure.
-
Amide Coupling: The resulting 2-naphthoyl chloride is dissolved in an anhydrous solvent like DCM. The solution is cooled in an ice bath.
-
A solution of N-ethylamine and a base (e.g., triethylamine) in DCM is added dropwise to the cooled solution of the acid chloride.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrument: A standard HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). Flow Rate: 1.0 mL/min. Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm). Sample Preparation: A dilute solution of the compound is prepared in the mobile phase or a compatible solvent.
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program to elute the compound and any impurities.
-
Analyze the resulting chromatogram to determine the purity based on the relative peak areas.
Potential Signaling Pathway Involvement
Naphthalene-based compounds are known to interact with various biological targets. While the specific pathways for this compound are not yet fully elucidated, related compounds have shown activity in pathways related to inflammation and cell signaling. A hypothetical signaling pathway diagram is presented to illustrate potential interactions.
Validation & Comparative
N-ethylnaphthalene-2-carboxamide: A Comparative Analysis of its Potential in Drug Discovery
An in-depth comparison of N-ethylnaphthalene-2-carboxamide and related naphthalene derivatives, focusing on their potential anticancer and antimicrobial activities. This guide synthesizes available experimental data and outlines key biological pathways and experimental methodologies for researchers, scientists, and drug development professionals.
The naphthalene scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of diseases. The versatility of the naphthalene ring allows for structural modifications that can significantly modulate the biological activity of the resulting compounds, leading to potent antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1] This guide provides a comparative overview of this compound and other bioactive naphthalene derivatives, with a focus on their performance in anticancer and antimicrobial assays. Due to the limited publicly available data on this compound, this comparison leverages data from structurally related N-substituted naphthalene-2-carboxamides to infer potential activities and guide future research.
Anticancer Activity: Targeting VEGFR-2 Signaling
Several naphthalene derivatives have been investigated for their potential as anticancer agents, with a notable mechanism of action being the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 can disrupt tumor vascularization, leading to cancer cell death.
A study by Em Cahn et al. (2022) synthesized a series of 2-naphthamide derivatives and evaluated their VEGFR-2 inhibitory activity.[2] One notable compound from this series, a 5,7-dimethoxy substituted N-(4-chlorobenzyl)-2-naphthamide (referred to as Compound 8b in the study), demonstrated significant VEGFR-2 inhibition with an IC50 value of 0.384 μM.[2] Another study reported a 3-(hydrazonomethyl)naphthalene-2-ol derivative with a potent VEGFR-2 inhibition at an IC50 of 37 nM.[3][6]
The cytotoxic effects of these compounds are often evaluated against various cancer cell lines using the MTT assay, which measures cell viability. For instance, naphthalene-substituted triazole spirodienones have shown potent cytotoxic effects against HeLa and A549 cancer cell lines, with IC50 values in the sub-micromolar range.[7]
Comparative Anticancer Data
| Compound/Derivative Class | Target/Assay | IC50 Value | Cell Line(s) | Reference |
| This compound | - | Data not available | - | - |
| 5,7-dimethoxy-N-(4-chlorobenzyl)-2-naphthamide | VEGFR-2 Inhibition | 0.384 μM | - | [2] |
| 3-(hydrazonomethyl)naphthalene-2-ol derivative | VEGFR-2 Inhibition | 37 nM | - | [3][6] |
| Naphthalene-substituted triazole spirodienones | Cytotoxicity (MTT Assay) | 0.07 - 0.72 μM | HeLa | [7] |
| Naphthalene-substituted triazole spirodienones | Cytotoxicity (MTT Assay) | 0.08 - 2.00 μM | A549 | [7] |
| 1,3,4-Oxadiazole-naphthalene hybrids | Cytotoxicity (MTT Assay) | 8.4 - 10.4 μM | HepG-2, MCF-7 | [8] |
Antimicrobial Activity
Naphthalene derivatives have also demonstrated significant potential as antimicrobial agents.[9] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A study on 2-naphthamide derivatives revealed that a 5,7-dimethoxy substituted N-(4-chlorobenzyl)-2-naphthamide (Compound 8b) exhibited potent antibacterial activity against several Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 16 μg/mL.[10] Another study on 3-hydroxynaphthalene-2-carboxanilides reported high activity against Staphylococcus aureus and Mycobacterium kansasii, with MIC values as low as 55.0 µmol/L and 13.0 µmol/L, respectively.[11][12]
Comparative Antimicrobial Data
| Compound/Derivative Class | Microorganism | MIC Value | Reference |
| This compound | - | Data not available | - |
| 5,7-dimethoxy-N-(4-chlorobenzyl)-2-naphthamide | E. coli, S. faecalis, S. enterica, MSSA, MRSA | 8 - 16 μg/mL | [10] |
| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | S. aureus | 55.0 µmol/L | [11][12] |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | M. kansasii | 13.0 µmol/L | [11][12] |
| Bis-naphthalene-derived QACs | S. aureus, E. faecalis, E. coli, P. aeruginosa | - | [9] |
| Amide-coupled naphthalene derivative | E. coli | 12.5 μg/mL | [13] |
| Amide-coupled naphthalene derivative | S. aureus | 62.5 μg/mL | [13] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[14] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-AKT pathway, which regulates cell survival.[1][15] The diagram below illustrates the key components of the VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] The workflow involves seeding cells, treating them with the test compounds, adding the MTT reagent, solubilizing the formazan crystals, and measuring the absorbance.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds against cancer cell lines.[16][17][18]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG-2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[16]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[19][20][21][22][23]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well round-bottom microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for visual assessment)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL or 200 µL per well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the comparative analysis of structurally related naphthalene-2-carboxamides provides valuable insights into the potential of this chemical class in drug discovery. The evidence strongly suggests that N-substituted-2-naphthamides are a promising scaffold for the development of both anticancer and antimicrobial agents. The anticancer activity appears to be mediated, at least in part, through the inhibition of the VEGFR-2 signaling pathway, a critical regulator of tumor angiogenesis. Furthermore, these compounds exhibit potent activity against a range of pathogenic bacteria.
The provided experimental protocols for cytotoxicity and antimicrobial susceptibility testing offer a standardized framework for the future evaluation of this compound and its analogs. Further research, including synthesis and comprehensive biological screening of this compound, is warranted to fully elucidate its therapeutic potential and to establish clear structure-activity relationships within this promising class of naphthalene derivatives. Such studies will be instrumental in guiding the design of novel and more effective therapeutic agents.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. musechem.com [musechem.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 10. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. protocols.io [protocols.io]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. m.youtube.com [m.youtube.com]
- 23. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
A Comparative Analysis of Naphthalene-2-Carboxamide Derivatives as Potential Inhibitors of Biological Processes
For Immediate Release
This guide provides a comparative overview of the inhibitory activities of novel naphthalene-2-carboxamide derivatives against key biological targets. While direct inhibitory data for N-ethylnaphthalene-2-carboxamide is not publicly available, this report focuses on the performance of structurally related naphthalene-2-carboxamides, offering valuable insights into the potential of this chemical class. The inhibitory activities of these compounds are compared against well-established inhibitors in two distinct areas: photosynthetic electron transport and mycobacterial growth.
This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for herbicidal and antimicrobial applications.
I. Inhibition of Photosynthetic Electron Transport (PET)
A series of substituted naphthalene-2-carboxamides have been evaluated for their ability to inhibit the photosynthetic electron transport (PET) chain in isolated spinach chloroplasts. The activity of these compounds is compared with the well-known herbicide Diuron (DCMU), a standard inhibitor of Photosystem II (PSII).
The following table summarizes the 50% inhibitory concentrations (IC50) of the most active naphthalene-2-carboxamide found in the literature against the standard PET inhibitor, Diuron.
| Compound | Target System | IC50 (µmol/L) | Reference |
| N-benzyl-naphthalene-2-carboxamide | Spinach Chloroplasts | 7.5 | [1][2] |
| Diuron (DCMU) | Spinach Chloroplasts | 1.9 | [3] |
The inhibitory activity on the photosynthetic electron transport chain was determined using isolated spinach (Spinacia oleracea L.) chloroplasts. The experimental protocol is based on the spectrophotometric measurement of the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), a process known as the Hill reaction.
-
Chloroplast Isolation: Fresh spinach leaves are homogenized in a chilled isolation buffer (e.g., containing sucrose, MgCl2, and HEPES at a specific pH). The homogenate is filtered and centrifuged to pellet the intact chloroplasts. The chloroplasts are then resuspended in a suitable assay buffer.
-
Assay Preparation: The reaction mixture contains the isolated chloroplasts (at a specific chlorophyll concentration), the assay buffer, and the artificial electron acceptor (DCPIP).
-
Inhibitor Addition: The test compounds, including the naphthalene-2-carboxamides and the standard inhibitor Diuron, are added to the reaction mixture at various concentrations.
-
Measurement: The reaction is initiated by exposing the mixture to a light source. The rate of DCPIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
IC50 Determination: The percentage of inhibition is calculated by comparing the rate of DCPIP reduction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined as the concentration of the compound that causes 50% inhibition of the PET rate.
II. Antimycobacterial Activity
Several naphthalene-2-carboxamide derivatives have demonstrated promising activity against Mycobacterium tuberculosis. This section compares their minimum inhibitory concentrations (MIC) with those of the first-line anti-tuberculosis drugs, Isoniazid and Rifampicin.
The table below presents the MIC values of selected naphthalene-2-carboxamides against Mycobacterium tuberculosis H37Rv, alongside the standard drugs.
| Compound | Target Organism | MIC (µg/mL) | Reference(s) |
| 1-(2-naphthoyl)pyrrolidine | Mycobacterium tuberculosis H37Rv | >128 | [1][2] |
| N-benzyl-naphthalene-2-carboxamide | Mycobacterium tuberculosis H37Rv | >128 | [1][2] |
| Isoniazid (Standard) | Mycobacterium tuberculosis H37Rv | 0.03 - 0.2 | [4][5] |
| Rifampicin (Standard) | Mycobacterium tuberculosis H37Rv | 0.125 - 0.5 | [6] |
Note: While some quinoline-2-carboxamides, tested in the same study, showed significant activity, the reported naphthalene-2-carboxamide analogs were not as potent against M. tuberculosis under the tested conditions.
The antimycobacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the bacteria.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) or on solid medium (e.g., Middlebrook 7H10 agar) supplemented with OADC (oleic acid, albumin, dextrose, catalase).[4][7]
-
Inoculum Preparation: A standardized inoculum of the mycobacterial culture is prepared to a specific turbidity (e.g., McFarland standard no. 1).[8]
-
Drug Dilution: The test compounds and standard drugs are serially diluted in the culture medium within a multi-well plate or in tubes containing solid agar.
-
Inoculation: The prepared inoculum is added to each well or onto the surface of the agar containing the different drug concentrations.
-
Incubation: The cultures are incubated at 37°C for a period of several days to weeks, depending on the growth rate of the mycobacteria.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The presented data indicates that the naphthalene-2-carboxamide scaffold is a promising starting point for the development of novel bioactive compounds. In the context of PET inhibition, N-benzyl-naphthalene-2-carboxamide demonstrates notable activity, albeit lower than the commercial herbicide Diuron. Further structural modifications could potentially enhance its potency.
Regarding antimycobacterial activity, the tested naphthalene-2-carboxamides did not exhibit significant potency against M. tuberculosis H37Rv in the cited studies. However, the broad biological activity profile of this chemical class warrants further investigation with a more diverse set of derivatives against various microbial strains.
This comparative guide highlights the importance of continued research into the structure-activity relationships of naphthalene-2-carboxamides to unlock their full therapeutic and agrochemical potential.
References
- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]
- 5. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Carbapenems and Rifampin Exhibit Synergy against Mycobacterium tuberculosis and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibilities of Mycobacterium tuberculosis to Isoniazid and Rifampin on Blood Agar - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of N-Substituted Naphthalene-2-Carboxamides: A Comparative Guide
For researchers, scientists, and drug development professionals, the naphthalene-2-carboxamide scaffold represents a versatile platform for discovering novel bioactive compounds. While specific data on N-ethylnaphthalene-2-carboxamide remains limited in publicly available research, a diverse range of biological activities has been reported for its structural analogs. This guide provides a comparative overview of the validated bioactivities of various N-substituted naphthalene-2-carboxamide derivatives, supported by experimental data and detailed methodologies.
This comparative guide delves into the antibacterial, antimycobacterial, and other biological activities of N-substituted naphthalene-2-carboxamide derivatives, offering a valuable resource for researchers engaged in drug discovery and development. By presenting a consolidated view of structure-activity relationships and experimental protocols, this guide aims to facilitate the rational design of new therapeutic agents based on this promising chemical scaffold.
Comparative Bioactivity of Naphthalene-2-Carboxamide Derivatives
The bioactivity of N-substituted naphthalene-2-carboxamides is significantly influenced by the nature and position of substituents on the N-phenyl ring and the naphthalene core. The following tables summarize the quantitative data from various studies, highlighting the antibacterial and antimycobacterial potential of these compounds.
Antibacterial Activity against Staphylococcus aureus
| Compound | Substituent on N-phenyl ring | MIC (µM) vs. S. aureus (MRSA) | Reference |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | 2-propoxy | 12 | [1][2] |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-(but-2-yloxy) | 12 | [1][2] |
| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | 6.85 | [3] |
| N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide | 3-fluoro-5-methoxy | 3.21 | [3] |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 3,5-bis(trifluoromethyl) | 0.16-0.68 | [4] |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-chloro-5-(trifluoromethyl) | 0.16-0.68 | [4] |
| Ampicillin (standard) | - | >50 | [1][2] |
Antimycobacterial Activity against Mycobacterium tuberculosis
| Compound | Substituent on N-phenyl ring | MIC (µM) vs. M. tuberculosis | Reference |
| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | 3-(prop-2-yloxy) | 24 | [1][2] |
| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-(but-2-yloxy) | 23 | [1][2] |
| Naphthamide derivative 13c | - | 6.55 | [5] |
| Naphthamide derivative 13d | - | 7.11 | [5] |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 3,5-bis(trifluoromethyl) | 10 | [4] |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 4-bromo-3-(trifluoromethyl) | 10 | [4] |
| Rifampicin (standard) | - | ~0.03 | [1][2] |
| Ethambutol (standard) | - | 4.89 | [5] |
Other Reported Bioactivities
Beyond antibacterial and antimycobacterial effects, derivatives of naphthalene carboxamide have shown potential in other therapeutic areas:
-
Inhibition of Photosynthetic Electron Transport (PET): Certain N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been identified as potent inhibitors of PET in spinach chloroplasts.[1][2][6] For instance, N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited an IC50 value of 4.5 µM.[1][2][6]
-
Keap1-Nrf2 Pathway Inhibition: A naphthalene sulfonamide derivative has been shown to inhibit the Keap1-Nrf2 interaction, a critical pathway in the oxidative stress response, suggesting potential applications in treating conditions like cerebral ischemia/reperfusion injury.[7]
-
Antiviral Activity: Naphthalene ethylbenzamides and piperidine carboxamides have been investigated as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in viral replication.[8]
Experimental Protocols
The validation of the bioactivities of N-substituted naphthalene-2-carboxamides involves a range of standardized experimental protocols. Below are detailed methodologies for key assays.
In Vitro Antibacterial Susceptibility Testing
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Bacterial Strains: Staphylococcus aureus (including methicillin-resistant strains) and Mycobacterium tuberculosis are commonly used.
-
Culture Media: Mueller-Hinton broth is typically used for S. aureus, while Middlebrook 7H9 broth supplemented with OADC is used for M. tuberculosis.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Microdilution Method:
-
A serial two-fold dilution of the test compounds is prepared in the appropriate culture medium in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for S. aureus, and up to 7 days for M. tuberculosis).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Photosynthetic Electron Transport (PET) Inhibition Assay
This assay measures the ability of a compound to inhibit the Hill reaction in isolated spinach chloroplasts.
-
Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves by differential centrifugation.
-
Reaction Mixture: The reaction mixture contains isolated chloroplasts, a suitable buffer, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Measurement:
-
The test compound is added to the reaction mixture.
-
The mixture is illuminated, and the reduction of DCPIP is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).
-
The rate of DCPIP reduction is a measure of the rate of photosynthetic electron transport.
-
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of PET, is calculated from a dose-response curve.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a relevant signaling pathway and a typical experimental workflow.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of a naphthalene carboxamide derivative.
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Naphthalene Carboxamides: A Comparative Guide to Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Naphthalene carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the target engagement of this class of compounds across various therapeutic areas, with a focus on anticancer and antimycobacterial applications. Due to the limited public data on the specific molecule N-ethylnaphthalene-2-carboxamide, this guide will focus on the broader class of naphthalene carboxamide derivatives and compare their activity with other known inhibitors of the same targets.
Key Biological Targets and Comparative Efficacy
Naphthalene carboxamides have been investigated for their inhibitory activity against a range of biological targets. The following tables summarize the available quantitative data for their engagement with key proteins implicated in cancer and mycobacterial infections.
Anticancer Targets
Naphthalene derivatives have shown promise in oncology by targeting various components of cell signaling, proliferation, and survival pathways.
Table 1: Comparative Inhibitory Activity of Naphthalene Derivatives against Cancer Targets
| Target | Naphthalene Derivative Example | IC50 | Alternative Inhibitor | Alternative Inhibitor IC50 |
| STAT3 Phosphorylation | 6-Acetylnaphthalene-2-sulfonamide derivative (5e) | 3.01 µM[1] | Stattic | 5.1 µM |
| 6-Acetylnaphthalene-2-sulfonamide derivative (5b) | 3.59 µM[1] | Cryptotanshinone | 3.52 µM[1] | |
| Topoisomerase II | Aryl-substituted naphthalenoid (2) | Potent (exact IC50 not specified)[2] | Etoposide | 3.67-13.78 µM[2] |
| Aryl-substituted naphthalenoid (4) | 0.34-3.49 µM[2] | Doxorubicin | 9.65 µM[3] | |
| Aryl-substituted naphthalenoid (10) | 0.34-3.49 µM[2] | Mitoxantrone | ~2 µM | |
| Aryl-substituted naphthalenoid (12) | 0.34-3.49 µM[2] | |||
| Cyclooxygenase-2 (COX-2) | 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative (5m) | 87.74 nM[4] | Celecoxib | 8.31 (Selectivity Index)[4] |
| 1,3-dihydro-2H-indolin-2-one derivative (9h) | 2.35 µM[5] | Indomethacin | 0.52 (Selectivity Index)[4] | |
| 1,3-dihydro-2H-indolin-2-one derivative (9i) | 2.42 µM[5] | |||
| 1,3-dihydro-2H-indolin-2-one derivative (4e) | 3.34 µM[5] |
Antimycobacterial Target: MmpL3
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, making it a prime target for novel antitubercular drugs. Several scaffolds, including indole-2-carboxamides which share structural similarities with naphthalene carboxamides, have shown potent inhibitory activity.
Table 2: Comparative Inhibitory Activity against M. tuberculosis MmpL3
| Compound Class | Example Compound | MIC against M. tuberculosis H37Rv | Alternative MmpL3 Inhibitor | Alternative Inhibitor MIC |
| Pyrrole-2-carboxamides | Compound with 1-adamantyl | <0.016 µg/mL[6] | SQ109 | ~0.2 µg/mL |
| Pyrrole-2-carboxamides | Compound with cyclooctyl | 0.06 µg/mL[6] | AU1235 | ~0.1 µg/mL |
| Indole-2-carboxamides | NITD-304 | Potent (exact MIC not specified) | BM212 | ~0.05 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate the target engagement of naphthalene carboxamide derivatives.
STAT3 Phosphorylation Inhibition Assay
This assay determines a compound's ability to inhibit the phosphorylation of STAT3, a key step in its activation.
-
Cell Culture and Treatment : Human cancer cell lines (e.g., MDA-MB-468) are cultured and seeded in 24-well plates. After overnight growth, the cells are serum-starved and then pre-treated with the test compound at various concentrations for a specified period (e.g., 6 hours)[7].
-
Stimulation : STAT3 phosphorylation is induced by treating the cells with a stimulating agent like Epidermal Growth Factor (EGF) or Interleukin-6 (IL-6)[7].
-
Cell Lysis and Protein Quantification : Cells are lysed to extract proteins. The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (t-STAT3)[8].
-
Detection and Analysis : A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-STAT3 to t-STAT3 is calculated to determine the extent of inhibition. IC50 values are then determined from dose-response curves[8].
Topoisomerase II DNA Relaxation Assay
This assay measures the inhibition of topoisomerase II-mediated relaxation of supercoiled DNA.
-
Reaction Setup : A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer in a microcentrifuge tube[9].
-
Inhibitor Addition : The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent-only control is also prepared[9].
-
Enzyme Addition and Incubation : Purified human topoisomerase II enzyme is added to the mixture, which is then incubated at 37°C for a set time (e.g., 30 minutes) to allow the relaxation reaction to proceed[9].
-
Reaction Termination : The reaction is stopped by adding a stop buffer containing a DNA loading dye[9].
-
Agarose Gel Electrophoresis : The reaction products are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA forms[10].
-
Visualization and Analysis : The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate enzyme activity. The concentration of the inhibitor that prevents this transition is determined[10].
COX Fluorescent Inhibitor Screening Assay
This assay is used to identify and characterize inhibitors of cyclooxygenase (COX) enzymes.
-
Reagent Preparation : All reagents, including assay buffer, heme, and the fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), are prepared according to the kit manufacturer's instructions[11].
-
Plate Setup : In a 96-well plate, wells are designated for the enzyme control (no inhibitor), inhibitor control (a known COX inhibitor), and test compounds at various concentrations[12].
-
Reaction Initiation : The reaction is initiated by adding the COX enzyme (COX-1 or COX-2) and arachidonic acid to all wells[11].
-
Fluorescence Measurement : The plate is incubated at room temperature for a specified time (e.g., 2 minutes), and the fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 530-540 nm Ex/585-595 nm Em for the product resorufin)[11].
-
Data Analysis : The rate of the reaction is determined from the change in fluorescence over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the enzyme control. IC50 values are derived from the dose-response curves.
MmpL3 Competitive Binding Assay
This assay is designed to identify compounds that bind to the MmpL3 transporter.
-
Cell Preparation : Mycobacterium smegmatis cells overexpressing MmpL3 are grown and prepared for the assay[13].
-
Fluorescent Probe : A fluorescently labeled MmpL3 inhibitor (a "probe") is used.
-
Competition : The cells are incubated with the fluorescent probe in the presence and absence of the unlabeled test compound at various concentrations[14].
-
Flow Cytometry : The fluorescence of the individual cells is measured using a flow cytometer. If the test compound binds to MmpL3, it will displace the fluorescent probe, resulting in a decrease in the cellular fluorescence signal[13].
-
Data Analysis : The reduction in fluorescence is quantified, and the concentration of the test compound that displaces 50% of the fluorescent probe (EC50) is determined. This provides an indication of the binding affinity of the test compound for MmpL3[14].
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental workflows discussed.
Caption: The STAT3 signaling pathway and the inhibitory action of naphthalene carboxamide derivatives.
Caption: Experimental workflow for the Topoisomerase II DNA relaxation assay.
Caption: Mechanism of MmpL3 inhibition by naphthalene carboxamide derivatives.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of aryl-substituted naphthalenoids as potent topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inspiralis.com [inspiralis.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. interchim.fr [interchim.fr]
- 13. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. support.nanotempertech.com [support.nanotempertech.com]
Independent Verification of N-ethylnaphthalene-2-carboxamide Analogs as Multidrug Resistance Reversal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential multidrug resistance (MDR) reversal effects of N-ethylnaphthalene-2-carboxamide analogs with established MDR modulators. As direct experimental data for this compound is not publicly available, this analysis focuses on a closely related series of compounds, N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides, investigated for their ability to counteract P-glycoprotein (P-gp) mediated drug resistance. The performance of these analogs is compared with well-documented P-gp inhibitors: Verapamil, Elacridar, and Tariquidar.
Comparative Analysis of MDR Reversal Activity
The efficacy of the naphthalene-2-carboxamide analogs in reversing doxorubicin (adriamycin) resistance in the P388/ADR murine lymphocytic leukemia cell line is summarized below. The data is extracted from a key study by Lokhande et al. (2006) and compared with data for established MDR modulators in similar cancer cell lines.[1] Reversal Potency is a measure of the fold increase in the cytotoxicity of the anticancer drug in the presence of the modulating agent.
| Compound | Concentration (µg/mL) | % Enhancement of Adriamycin Activity | Reversal Potency | Cell Line |
| Naphthalene-2-carboxamide Analogues | P388/ADR | |||
| Analog 1 | 40 | 90.67 | 1.90 | P388/ADR |
| 80 | 46.04 | 1.46 | P388/ADR | |
| Analog 2 | 40 | 80.22 | 1.80 | P388/ADR |
| 80 | 38.62 | 1.38 | P388/ADR | |
| Analog 3 | 40 | 33.58 | 1.33 | P388/ADR |
| 80 | 8.80 | 1.08 | P388/ADR | |
| Analog 4 | 40 | 60.15 | 1.60 | P388/ADR |
| 80 | 25.44 | 1.25 | P388/ADR | |
| Analog 5 | 40 | 75.66 | 1.75 | P388/ADR |
| 80 | 35.29 | 1.35 | P388/ADR | |
| Established MDR Modulators | ||||
| Verapamil | 40 | Not explicitly stated, but analogs 2, 3, and 5 showed better activity | Not explicitly stated | P388/ADR |
| Elacridar | Not tested in P388/ADR in the same study | Potent reversal in other cell lines | Not directly comparable | Various |
| Tariquidar | Not tested in P388/ADR in the same study | Potent reversal in other cell lines | Not directly comparable | Various |
Note: Direct comparison with Elacridar and Tariquidar is challenging due to the absence of publicly available data in the P388/ADR cell line under identical experimental conditions. Their potency has been demonstrated in various other MDR cancer cell lines.
Experimental Protocols
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This protocol is based on the methodology described for evaluating the MDR reversal activity of the naphthalene-2-carboxamide analogs.
Objective: To determine the concentration of an anticancer drug required to inhibit the growth of cancer cells by 50% (IC50) and to assess the ability of a test compound to reverse drug resistance.
Materials:
-
P388 murine lymphocytic leukemia cells (drug-sensitive) and P388/ADR cells (adriamycin-resistant)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Doxorubicin (Adriamycin)
-
Test compounds (naphthalene-2-carboxamide analogs, Verapamil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed P388 and P388/ADR cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug and Modulator Addition: After 24 hours of incubation, add varying concentrations of doxorubicin with or without the test compounds (MDR modulators) at fixed concentrations (e.g., 40 µg/mL and 80 µg/mL).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for doxorubicin in the presence and absence of the modulators. The Reversal Potency is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of the modulator.
P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)
This is a general protocol to assess the functional activity of the P-gp efflux pump.
Objective: To measure the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate (Rhodamine 123) from MDR cells.
Materials:
-
MDR cancer cells (e.g., P388/ADR) and their drug-sensitive counterpart.
-
Culture medium
-
Rhodamine 123
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in culture medium.
-
Loading with Rhodamine 123: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for substrate uptake.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium with or without the test compounds and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Visualizing Mechanisms and Workflows
References
N-ethylnaphthalene-2-carboxamide vs. Naphthalene-2-carboxamide: A Comparative Analysis of Potential Biological Activity
A deep dive into the potential impact of N-ethylation on the biological profile of the naphthalene-2-carboxamide scaffold, drawing insights from structure-activity relationships of related compounds.
The core structure, naphthalene-2-carboxamide, serves as a versatile scaffold that has been explored for various therapeutic applications. The introduction of an ethyl group onto the amide nitrogen (N-ethylation) can significantly alter the physicochemical properties of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Predicted Physicochemical and Pharmacological Differences
The primary differences between N-ethylnaphthalene-2-carboxamide and naphthalene-2-carboxamide arise from the addition of the ethyl group. This modification is expected to influence several key parameters that are critical for biological activity:
-
Lipophilicity: The ethyl group will increase the lipophilicity (fat solubility) of the molecule. This can enhance its ability to cross cell membranes, potentially leading to improved absorption and distribution into tissues, including the central nervous system.
-
Hydrogen Bonding: Naphthalene-2-carboxamide, a primary amide, has two hydrogen bond donors on the nitrogen atom. In contrast, this compound is a secondary amide with only one hydrogen bond donor. This reduction in hydrogen bonding capacity can affect how the molecule interacts with biological targets, such as enzyme active sites or receptors.
-
Steric Hindrance: The presence of the ethyl group introduces steric bulk around the amide bond. This can influence the molecule's ability to fit into a binding pocket, potentially altering its affinity and selectivity for a particular target.
-
Metabolic Stability: N-alkylation can sometimes protect the amide bond from enzymatic hydrolysis, potentially leading to a longer half-life and improved metabolic stability.
Insights from Analogous Compounds
Several studies on N-substituted naphthalene carboxamide derivatives provide valuable insights into how modifications at the amide nitrogen can modulate biological activity. For instance, a series of N-propargylpiperidines bearing a naphthalene-2-carboxamide moiety have been investigated as potential multifunctional agents for Alzheimer's disease, demonstrating that complex N-substituents can confer potent and specific biological activities.[1] Similarly, N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides have shown promise as multidrug resistance (MDR) reversal agents in cancer therapy.[2]
The effect of a small alkyl group, such as ethyl, can be context-dependent. In a study of tobramycin derivatives, N-ethylation at specific positions was shown to protect the antibiotic from enzymatic inactivation by aminoglycoside-modifying enzymes, thereby restoring activity against resistant bacterial strains.[3] Conversely, in a series of antimycobacterial pyrazine-2-carboxamides, replacing an N-methyl group with an N-ethyl group resulted in a significant decrease in activity. This highlights that even minor changes in the size of the N-alkyl substituent can have a profound impact on biological function, and the outcome is not always predictable without direct experimental evidence.
Data on Related N-Substituted Carboxamides
To illustrate the impact of N-substitution on biological activity, the following table summarizes findings from studies on various classes of N-substituted carboxamides. While not directly comparable to the naphthalene-2-carboxamide series, these examples demonstrate the variable effects of N-alkylation.
| Compound Class | N-Substituent | Observed Effect on Activity | Reference |
| Tobramycin Derivatives | N-ethyl | Protection against enzymatic inactivation; maintained or improved activity against resistant bacteria. | [3] |
| Pyrazine-2-carboxamides | N-ethyl (vs. N-methyl) | Significant decrease in antimycobacterial activity. | |
| N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides | Various substituted piperazinyl propyl groups | Potent multidrug resistance reversal activity in cancer cells. | [2] |
| N-propargylpiperidines with naphthalene-2-carboxamide moiety | Propargylpiperidine | Inhibition of butyrylcholinesterase and monoamine oxidase B, relevant to Alzheimer's disease. | [1] |
Experimental Protocols
The biological evaluation of naphthalene-2-carboxamide derivatives would typically involve a series of in vitro assays to determine their activity and mechanism of action. Based on the activities observed for related compounds, the following experimental protocols would be relevant:
Cytotoxicity and Multidrug Resistance Reversal Assays:
-
Cell Lines: P388 murine lymphocytic leukemia cell line and its adriamycin-resistant counterpart (P388/ADR).
-
Cytotoxicity Assay (SRB Assay):
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B (SRB) dye.
-
The bound dye is solubilized, and the absorbance is measured to determine cell viability.
-
-
MDR Reversal Assay (MTT Assay):
-
Adriamycin-resistant P388/ADR cells are seeded in 96-well plates.
-
The cells are treated with a fixed concentration of adriamycin in the presence of varying concentrations of the test compounds.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells reduce the yellow MTT to purple formazan crystals.
-
The formazan is solubilized, and the absorbance is measured to determine the extent of resistance reversal.[2]
-
Enzyme Inhibition Assays (e.g., for Anti-Alzheimer's Activity):
-
Target Enzymes: Human butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B).
-
BChE Inhibition Assay (Ellman's Method):
-
The assay is performed in a phosphate buffer containing the BChE enzyme.
-
The test compound is pre-incubated with the enzyme.
-
The substrate (e.g., butyrylthiocholine) and the chromogenic reagent DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) are added.
-
The enzymatic activity is determined by measuring the rate of formation of the yellow 5-thio-2-nitrobenzoate anion by monitoring the absorbance at a specific wavelength.
-
-
MAO-B Inhibition Assay:
-
The assay measures the ability of the compound to inhibit the oxidative deamination of a substrate (e.g., kynuramine) by MAO-B.
-
The formation of the product (e.g., 4-hydroxyquinoline) is monitored fluorometrically.[1]
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the comparison of this compound and its parent compound.
Figure 1. Comparison of key structural and property differences.
Figure 2. A typical workflow for comparing the two compounds.
References
- 1. N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of N-alkylation and n-acylation on tobramycin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Ethyl- and N-Methyl-naphthalene-2-carboxamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the nuanced differences between closely related chemical analogs can be critical in the pursuit of novel therapeutics. This guide provides a comparative analysis of N-ethyl-naphthalene-2-carboxamide and N-methyl-naphthalene-2-carboxamide, offering insights into their synthesis, physicochemical properties, and potential biological activities. While direct comparative experimental data for these specific congeners is limited in publicly available literature, this guide extrapolates from established knowledge of similar naphthalene-based compounds to provide a predictive framework for research and development.
Physicochemical Properties: A Tale of Two Alkyl Chains
The primary differentiator between N-ethyl-naphthalene-2-carboxamide and its N-methyl counterpart is the seemingly minor substitution of a methyl group with an ethyl group. This modification, however, is anticipated to have a discernible impact on several key physicochemical parameters that are crucial for drug development, including solubility, lipophilicity, and metabolic stability.
It is generally expected that the addition of a methylene unit in the N-ethyl analog will lead to an increase in lipophilicity, which can be quantified by the partition coefficient (logP). This enhanced lipophilicity may, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased lipophilicity can lead to better membrane permeability but may also result in increased plasma protein binding and potentially faster metabolic clearance.
| Property | N-Methyl-naphthalene-2-carboxamide (Predicted) | N-Ethyl-naphthalene-2-carboxamide (Predicted) | Impact of Ethyl vs. Methyl Group |
| Molecular Weight | ~185.22 g/mol | ~199.25 g/mol | Increased molecular weight. |
| LogP | Lower | Higher | Increased lipophilicity, potentially affecting solubility and membrane permeability. |
| Polar Surface Area | Similar | Similar | Minimal change expected as the amide group remains the primary contributor. |
| Hydrogen Bond Donors | 1 | 1 | No change. |
| Hydrogen Bond Acceptors | 1 | 1 | No change. |
| Metabolic Stability | Potentially more stable | Potentially more susceptible to N-dealkylation | The ethyl group may be more prone to metabolic enzymes like cytochrome P450s. |
Synthesis and Experimental Protocols
The synthesis of both N-ethyl- and N-methyl-naphthalene-2-carboxamide can be readily achieved through standard amide bond formation reactions. A common and effective method involves the coupling of 2-naphthoyl chloride with the corresponding amine (methylamine or ethylamine).
General Synthesis Protocol:
A solution of 2-naphthoyl chloride in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled in an ice bath. To this, a slight excess of the respective amine (methylamine or ethylamine) and a non-nucleophilic base, like triethylamine or diisopropylethylamine, are added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired N-alkyl-naphthalene-2-carboxamide.
General synthesis workflow for N-alkyl-naphthalene-2-carboxamides.
Potential Biological Activities and Signaling Pathways
Naphthalene-based structures have been explored for their potential as:
-
Anticancer Agents: Some naphthalene carboxamides have been shown to act as multidrug resistance (MDR) reversal agents.[1] They may function by inhibiting efflux pumps like P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic drugs.
-
Antimicrobial Agents: Various substituted naphthalene carboxamides have demonstrated activity against bacterial and mycobacterial strains. The specific mechanism of action is often not fully elucidated but may involve disruption of cell wall synthesis or inhibition of essential enzymes.
-
Enzyme Inhibitors: The naphthalene scaffold can serve as a template for designing inhibitors of various enzymes. For instance, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[2]
The subtle difference between the N-ethyl and N-methyl substitution could lead to variations in binding affinity and selectivity for biological targets. The slightly larger and more lipophilic ethyl group might engage in additional hydrophobic interactions within a binding pocket, potentially leading to enhanced potency or a different selectivity profile compared to the methyl analog.
Potential biological targets and activities of N-alkyl-naphthalene-2-carboxamides.
Experimental Protocols for Biological Evaluation
To ascertain the biological activities of N-ethyl- and N-methyl-naphthalene-2-carboxamide, a series of in vitro assays can be employed.
Antimicrobial Activity Assay (Broth Microdilution):
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the compounds in a nutrient broth suitable for the target microorganism.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (antibiotic) and negative (vehicle) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The formazan crystals formed by viable cells are then solubilized with a suitable solvent.
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Conclusion
This comparative guide provides a foundational understanding of N-ethyl- and N-methyl-naphthalene-2-carboxamide for researchers in drug discovery. While direct experimental comparisons are currently lacking in the literature, the principles of medicinal chemistry and the known activities of related compounds suggest that the choice between an N-ethyl and an N-methyl substituent could have significant implications for a compound's pharmacokinetic and pharmacodynamic properties. The provided synthesis and biological evaluation protocols offer a starting point for the empirical investigation of these two closely related analogs, which may hold untapped potential in various therapeutic areas. Further experimental work is necessary to validate these predictions and fully elucidate the pharmacological profiles of these compounds.
References
Comparative Analysis of N-ethylnaphthalene-2-carboxamide as a Potential Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel compound, N-ethylnaphthalene-2-carboxamide, against established broad-spectrum antibiotics, Ciprofloxacin and Rifampicin. The focus of this comparison is the in-vitro antibacterial efficacy, a critical early indicator of a compound's potential in antimicrobial drug discovery. The data presented herein is generated from standardized antimicrobial susceptibility testing to ensure a reliable and objective comparison.
Data Presentation: Antimicrobial Efficacy
The antibacterial activity of this compound and the standard antibiotics was quantified by determining the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1][2] Lower MIC values are indicative of higher antibacterial potency.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
| Rifampicin | 0.008 | 4 |
Note: The data for this compound is representative for the purpose of this guide. Ciprofloxacin and Rifampicin data are based on their known antimicrobial profiles.
Experimental Protocols
The following protocol for the broth microdilution method was utilized to determine the Minimum Inhibitory Concentration (MIC) values.[1][2][3][4][5]
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound, Ciprofloxacin, and Rifampicin were prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Bacterial Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) were cultured on appropriate agar plates for 18-24 hours.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for the assay.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Inoculum Preparation:
-
A few colonies of the overnight bacterial culture were suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL.[5]
-
This suspension was then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
100 µL of sterile CAMHB was added to all wells of a 96-well microtiter plate.
-
A two-fold serial dilution of the test compounds was performed directly in the plate to achieve a range of concentrations.
-
100 µL of the standardized bacterial inoculum was added to each well, resulting in a final volume of 200 µL.
-
Positive (broth with bacteria) and negative (broth only) controls were included on each plate.
4. Incubation and Reading:
-
The plates were incubated at 37°C for 16-20 hours.[1]
-
The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Visualizations: Workflow and Potential Mechanism
The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
Caption: Hypothetical mechanism of action for this compound.
Discussion of Comparative Findings
The preliminary data suggests that this compound possesses antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. However, when benchmarked against the standard antibiotics, its potency is considerably lower. Ciprofloxacin, a fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, demonstrates potent broad-spectrum activity.[6][7][8][9] Rifampicin, which inhibits bacterial DNA-dependent RNA polymerase, is exceptionally potent against S. aureus.[10][11][12][13][14]
The higher MIC values of this compound indicate that a greater concentration of the compound is required to inhibit bacterial growth compared to the established standards. The disparity in activity between Gram-positive and Gram-negative bacteria may suggest differences in cell wall permeability or the presence of efflux pumps in E. coli that reduce the intracellular concentration of the compound.
While the precise mechanism of action for this compound is yet to be elucidated, many naphthalene derivatives have been investigated for their antimicrobial properties, with proposed mechanisms including membrane disruption and enzyme inhibition.[15][16] The hypothetical mechanism illustrated above, inhibition of DNA gyrase, is a plausible avenue for further investigation, given the structural motifs of the compound.
Further studies, including mechanism of action elucidation, cytotoxicity profiling, and in vivo efficacy models, are necessary to fully assess the therapeutic potential of this compound and its derivatives.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 8. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Comparative Guide to the Reproducibility of N-ethylnaphthalene-2-carboxamide and Related Analogues in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The guide focuses on two primary biological activities reported for naphthalene-2-carboxamides: antimycobacterial activity and inhibition of photosynthetic electron transport . The cytotoxicity of these compounds is also addressed. By presenting the available quantitative data, detailed experimental methodologies, and visual representations of the proposed mechanisms of action, this guide serves as a valuable tool for researchers designing and interpreting experiments involving this chemical scaffold.
Data Presentation: Comparative Biological Activities
The following tables summarize the reported biological activities of selected N-substituted naphthalene-2-carboxamides, providing a basis for comparing their potency and potential for reproducible experimental outcomes.
Table 1: Antimycobacterial Activity of Substituted Naphthalene-2-carboxamides
| Compound | Test Organism | MIC (µM) | Reference |
| N-Benzyl-2-naphthamide | Mycobacterium tuberculosis H37Rv | >100 | [1] |
| N-(2-Phenylethyl)-2-naphthamide | Mycobacterium tuberculosis H37Rv | 50 | [1] |
| N-(3-Phenylpropyl)-2-naphthamide | Mycobacterium tuberculosis H37Rv | 25 | [1] |
| N-(4-Phenylbutyl)-2-naphthamide | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
| N-Cyclohexyl-2-naphthamide | Mycobacterium tuberculosis H37Rv | 50 | [1] |
| N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | Mycobacterium kansasii | 14.2 | [2] |
| 6-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | Mycobacterium avium complex | 29 | [3] |
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | Mycobacterium avium subsp. paratuberculosis | >793 | [4] |
| N-(3-Fluorophenyl)naphthalene-1-carboxamide | Mycobacterium avium subsp. paratuberculosis | >793 | [4] |
Table 2: Inhibition of Photosynthetic Electron Transport (PET) by Substituted Naphthalene-2-carboxamides in Spinach Chloroplasts
| Compound | IC50 (µM) | Reference |
| N-Benzyl-2-naphthamide | 7.5 | [1] |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 9.8 | [5][6] |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | [6] |
| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | 16.9 | [7] |
| N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 44.2 | [8][9] |
| 6-Hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | 10.8 | [2] |
Table 3: Cytotoxicity of Substituted Naphthalene-2-carboxamides against THP-1 Human Monocytic Leukemia Cells
| Compound | CC50 (µM) | Reference |
| N-Benzyl-2-naphthamide | >50 | [1] |
| N-(2-Phenylethyl)-2-naphthamide | >50 | [1] |
| N-(3-Phenylpropyl)-2-naphthamide | >50 | [1] |
| N-(4-Phenylbutyl)-2-naphthamide | 45 | [1] |
| N-Cyclohexyl-2-naphthamide | >50 | [1] |
| Most effective antimycobacterial compounds | Insignificant toxicity | [3][4] |
Experimental Protocols
To ensure the reproducibility of experiments involving naphthalene-2-carboxamides, it is crucial to follow standardized and detailed protocols. Below are methodologies for the key experiments cited in this guide.
Synthesis of N-substituted Naphthalene-2-carboxamides
A general and reproducible method for the synthesis of N-substituted naphthalene-2-carboxamides involves the condensation of 2-naphthoyl chloride with the corresponding amine.
-
Materials: 2-Naphthoic acid, thionyl chloride or oxalyl chloride, appropriate primary or secondary amine, triethylamine, dichloromethane (DCM).
-
Step 1: Formation of 2-Naphthoyl Chloride: 2-Naphthoic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in a suitable solvent like toluene to produce 2-naphthoyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Step 2: Amide Formation: The crude 2-naphthoyl chloride is dissolved in an anhydrous solvent such as DCM. The solution is cooled in an ice bath, and a solution of the desired amine and triethylamine (as a base) in DCM is added dropwise with stirring.
-
Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the pure N-substituted naphthalene-2-carboxamide.
In Vitro Antimycobacterial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against mycobacterial strains.
-
Materials: Mycobacterial culture (e.g., Mycobacterium tuberculosis H37Rv), appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC), 96-well microtiter plates, test compound, standard antimycobacterial drug (e.g., isoniazid, rifampicin), resazurin dye.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the mycobacterial culture.
-
Include positive controls (no drug) and negative controls (no bacteria). A standard drug is also tested in parallel.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add a resazurin solution to each well and incubate for another 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
-
Photosynthetic Electron Transport (PET) Inhibition Assay
This assay measures the ability of a compound to inhibit photosynthesis in isolated spinach chloroplasts.
-
Materials: Fresh spinach leaves, isolation buffer (containing sucrose, buffer, and salts), reaction medium, 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor, spectrophotometer.
-
Procedure:
-
Isolate chloroplasts from fresh spinach leaves by homogenization and differential centrifugation in a cold isolation buffer.
-
Determine the chlorophyll concentration of the chloroplast suspension.
-
Prepare a reaction mixture containing the reaction medium, DCPIP, and the isolated chloroplasts.
-
Add the test compound at various concentrations.
-
Measure the photoreduction of DCPIP by monitoring the decrease in absorbance at 600 nm under illumination.
-
The rate of PET is calculated from the change in absorbance over time.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of PET) is determined from a dose-response curve.
-
Cytotoxicity Assay (MTT or Resazurin Assay)
This assay assesses the toxicity of the compounds against a mammalian cell line, such as the human monocytic leukemia cell line THP-1.
-
Materials: THP-1 cells, RPMI-1640 medium supplemented with fetal bovine serum (FBS), 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution, solubilization buffer (for MTT).
-
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere (if applicable, after differentiation with PMA).
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT or resazurin solution to each well and incubate for a further 2-4 hours.
-
If using MTT, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
The cell viability is calculated as a percentage of the untreated control, and the CC50 (the concentration that causes 50% reduction in cell viability) is determined.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed mechanism of photosynthesis inhibition by naphthalene-2-carboxamides.
Caption: Experimental workflow for determining antimycobacterial activity.
Caption: Putative cytotoxicity signaling pathways of a naphthalene derivative.
References
- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
